Hpmpa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXSOOHWNMLPH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)OCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C[C@@H](CO)OCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239219 | |
| Record name | [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92999-29-6 | |
| Record name | (S)-9-(3-Hydroxy-2-(phosphonomethoxy)propyl]adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92999-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092999296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-((S)-3-HYDROXY-2-(PHOSPHONOMETHOXY)PROPYL)ADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJC8PO1KQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Broad-Spectrum Antiviral Activity of (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA) is a potent acyclic nucleoside phosphonate with a well-established broad-spectrum antiviral activity against a wide range of DNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data on its antiviral efficacy are presented in structured tables for clear comparison, and key cellular and experimental processes are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Introduction
(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine, commonly known as this compound, is a synthetic analogue of deoxyadenosine monophosphate. Its discovery in the 1980s marked a significant advancement in antiviral research due to its potent and selective inhibition of a wide array of DNA viruses.[1] this compound is the parent compound of the clinically approved antiviral drug Cidofovir ((S)-1-(3-hydroxy-2-phosphonomethoxypropyl)cytosine), which is used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients.[2][3] The broad-spectrum activity of this compound has made it a subject of extensive research and a valuable tool in the study of viral replication.
Antiviral Spectrum
This compound exhibits potent antiviral activity against a diverse range of DNA viruses. Its spectrum of activity includes members of the Herpesviridae, Adenoviridae, Poxviridae, and Hepadnaviridae families. Notably, while this compound is primarily active against DNA viruses, its ether lipid ester prodrugs have demonstrated activity against the RNA retrovirus, Human Immunodeficiency Virus (HIV).[4]
Quantitative Antiviral Activity
The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50% in cell culture. The EC50 values for this compound against various DNA viruses are summarized in the tables below. These values have been compiled from various in vitro studies, and the specific cell lines and assay methods used are noted where available.
Table 1: Antiviral Activity of (S)-HPMPA against Herpesviridae
| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | Reference |
| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | KOS | Vero | 6.6 - 23.1 | [1] |
| Human Cytomegalovirus (HCMV) | AD-169 | HEL | 0.82 | [3] | |
| Murine Cytomegalovirus (MCMV) | Smith | MEF | 0.16 | [3] | |
| Varicella-Zoster Virus (VZV) | Oka | HEL | Not explicitly stated, but active | [5] |
Table 2: Antiviral Activity of (S)-HPMPA against Poxviridae
| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | Reference |
| Poxviridae | Vaccinia Virus (VV) | Copenhagen | HFF | 2.7 | [2] |
| Vaccinia Virus (VV) | WR | HFF | 6.5 | [2] | |
| Cowpox Virus (CV) | Brighton | HFF | 4.0 | [2] |
Table 3: Antiviral Activity of (S)-HPMPA against Adenoviridae
| Virus Family | Virus | Serotype | Cell Line | ID50 (µg/mL) | Reference |
| Adenoviridae | Human Adenovirus | Ad 1 | A549 | 0.017 - 17.0 | [6] |
| Human Adenovirus | Ad 5 | A549 | 0.017 - 17.0 | [6] | |
| Human Adenovirus | Ad 8 | A549 | 0.017 - 17.0 | [6] | |
| Human Adenovirus | Ad 19 | A549 | 0.017 - 17.0 | [6] |
Note: ID50 (50% inhibitory dose) is analogous to EC50.
Mechanism of Action
The antiviral activity of this compound is a result of its selective interference with viral DNA synthesis. As a phosphonate nucleotide analogue, it must be metabolically activated to its diphosphoryl derivative, HPMPApp, to exert its inhibitory effects.[5]
Cellular Uptake and Phosphorylation
This compound is taken up by host cells and undergoes a two-step phosphorylation process catalyzed by cellular enzymes to form its active metabolite, this compound diphosphate (HPMPApp).[5] The initial phosphorylation to this compound monophosphate (HPMPAp) and the subsequent phosphorylation to HPMPApp are both carried out by host cell kinases. This activation is independent of viral enzymes, which contributes to its activity against thymidine kinase-deficient herpesvirus mutants.[1]
Caption: Intracellular activation of (S)-HPMPA and its mechanism of action.
Inhibition of Viral DNA Polymerase
The active metabolite, HPMPApp, acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxyadenosine triphosphate (dATP).[7] HPMPApp can be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication. The selectivity of this compound is attributed to the higher affinity of its active metabolite for viral DNA polymerases compared to host cell DNA polymerases.[5]
Experimental Protocols
The evaluation of the antiviral activity of this compound is primarily conducted using cell-based assays that measure the inhibition of viral replication. The two most common methods are the Plaque Reduction Assay and the Virus Yield Reduction Assay.
Plaque Reduction Assay
This assay is considered the gold standard for determining the antiviral activity of a compound. It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV, A549 cells for adenovirus) in multi-well plates to form a confluent monolayer.
-
Virus Inoculation: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) that will produce a countable number of plaques.
-
Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain them with a dye (e.g., crystal violet) that stains viable cells. Plaques will appear as clear zones against a stained cell monolayer.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration that reduces the plaque number by 50% compared to the virus control.
Caption: Workflow for a Plaque Reduction Assay.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Methodology:
-
Cell Seeding and Infection: Prepare confluent cell monolayers and infect them with the virus as described for the plaque reduction assay.
-
Compound Treatment: After viral adsorption, replace the inoculum with a liquid medium containing serial dilutions of this compound.
-
Incubation: Incubate the cultures for a full viral replication cycle.
-
Virus Harvest: Harvest the supernatant and/or the cells, which contain the progeny virus.
-
Virus Titration: Determine the titer of the harvested virus from each compound concentration by performing a separate titration assay (e.g., a plaque assay or a TCID50 assay).
-
Data Analysis: Calculate the reduction in virus yield at each compound concentration compared to the virus control and determine the EC50 value.
Biochemical Assay for Viral DNA Polymerase Inhibition
To directly assess the inhibitory activity of the active metabolite, HPMPApp, on the viral DNA polymerase, a cell-free biochemical assay can be performed.
Methodology:
-
Enzyme and Substrate Preparation: Purify the viral DNA polymerase and prepare a reaction mixture containing a template-primer DNA, the four deoxyribonucleotide triphosphates (dATP, dCTP, dGTP, dTTP, one of which is radiolabeled), and the necessary buffers and cofactors.
-
Inhibition Assay: Add varying concentrations of HPMPApp to the reaction mixture.
-
Reaction and Analysis: Initiate the DNA synthesis reaction and measure the incorporation of the radiolabeled nucleotide into the newly synthesized DNA.
-
Data Analysis: Determine the concentration of HPMPApp that inhibits the polymerase activity by 50% (IC50) and calculate the inhibition constant (Ki).
Conclusion
(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (this compound) is a cornerstone in the field of antiviral research, demonstrating a potent and broad-spectrum activity against a multitude of clinically relevant DNA viruses. Its mechanism of action, involving intracellular activation and selective inhibition of viral DNA polymerase, provides a paradigm for the development of effective antiviral agents. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and novel antiviral candidates. The comprehensive data and visualizations presented herein are intended to support the efforts of researchers and drug development professionals in the ongoing battle against viral diseases.
References
- 1. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of (S)-HPMPC, (S)-HPMPA, and 2'-nor-cyclic GMP on clinical ocular adenoviral isolates is serotype-dependent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression, Activity, and Regulation of Phosphorylating Enzymes in Tissues and Cells Relevant to HIV-1 Sexual Transmission - PMC [pmc.ncbi.nlm.nih.gov]
The Acyclic Nucleoside Phosphonate HPMPA: A Technical Guide to its Inhibition of Viral DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is a potent broad-spectrum antiviral agent belonging to the class of acyclic nucleoside phosphonates. Its antiviral activity is contingent upon its intracellular conversion to the active diphosphate metabolite, this compound diphosphate (HPMPApp). This guide provides an in-depth technical overview of the mechanism by which this compound inhibits viral DNA polymerase, a critical enzyme for the replication of numerous DNA viruses. We present a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visual representations of its mechanism of action and associated experimental workflows.
Introduction
The replication of DNA viruses is critically dependent on the function of viral DNA polymerases, making these enzymes a prime target for antiviral drug development. Acyclic nucleoside phosphonates are a class of compounds that mimic natural deoxynucleoside monophosphates, but possess a phosphonate group that is resistant to cleavage by cellular esterases, contributing to their metabolic stability. This compound is a prominent member of this class, demonstrating potent activity against a range of DNA viruses, including herpesviruses, adenoviruses, and poxviruses.[1] This document serves as a technical resource for researchers engaged in the study and development of antiviral therapeutics targeting viral DNA polymerases.
Mechanism of Action
The antiviral activity of this compound is a multi-step process that begins with its uptake into the host cell and culminates in the inhibition of viral DNA synthesis.
Intracellular Activation
This compound is a prodrug that requires two sequential phosphorylation steps to become pharmacologically active.[1] This metabolic activation is carried out by host cellular enzymes, not by virus-encoded kinases.[1][2] This broad cellular activation contributes to this compound's wide spectrum of activity against various DNA viruses. The phosphorylation cascade is as follows:
-
First Phosphorylation: this compound is first phosphorylated to its monophosphate derivative, this compound monophosphate (HPMPAp). Evidence suggests that cellular enzymes such as adenylate kinase, which can be found in both the mitochondria and cytosol, are responsible for this initial step.[2]
-
Second Phosphorylation: HPMPAp is further phosphorylated to the active diphosphate metabolite, this compound diphosphate (HPMPApp). This step is catalyzed by other cellular kinases, such as nucleoside diphosphate kinase.
Inhibition of Viral DNA Polymerase
The active metabolite, HPMPApp, is a structural analog of deoxyadenosine triphosphate (dATP). It acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate dATP for binding to the enzyme's active site.[3][4] The mechanism of inhibition involves two key events:
-
Incorporation into Viral DNA: HPMPApp can be incorporated into the growing viral DNA chain.
-
Chain Termination: Unlike natural nucleotides, the acyclic nature of this compound, once incorporated, prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of DNA chain elongation. This effectively halts viral replication.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound is typically quantified by its 50% effective concentration (EC50) in cell culture assays and the inhibition constant (Ki) or 50% inhibitory concentration (IC50) of its active form, HPMPApp, in enzymatic assays.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Human Cytomegalovirus (HCMV) | HEL | Plaque Reduction | 0.7 | [5] |
| Herpes Simplex Virus 1 (HSV-1) | Vero | DNA Synthesis Inhibition | 5.0 | [1] |
| Viral DNA Polymerase | Parameter | Value (µM) | Competitive with | Reference |
| Human Cytomegalovirus (HCMV) | Ki | 0.06 - 0.47 | dATP/dCTP | [4] |
| Human Cytomegalovirus (HCMV) | Ki | 0.022 | dGTP | [3] |
| Cellular DNA Polymerase α | Ki | 0.45 - 3.10 | dATP/dCTP | [4] |
| Cellular DNA Polymerase α | Ki | 0.146 | dGTP | [3] |
Experimental Protocols
In Vitro Viral DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of HPMPApp on the activity of a purified viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase
-
Activated calf thymus DNA (or a specific template-primer)
-
Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dATP)
-
HPMPApp (the test inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (with one being radiolabeled).
-
Add varying concentrations of HPMPApp to the reaction mixtures.
-
Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Filter the reaction mixtures through glass fiber filters to capture the precipitated, radiolabeled DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of HPMPApp compared to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the Ki value, the assay is performed with varying concentrations of both the inhibitor and the competing natural dNTP.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
This compound (test compound)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Overlay medium (e.g., medium with carboxymethyl cellulose or agar)
-
Staining solution (e.g., crystal violet)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and grow them to form a confluent monolayer.[6][7]
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well).[6]
-
Compound Addition: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different dilutions of this compound to the wells.
-
Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.[7]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-4 days), depending on the virus.[6]
-
Staining: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain the cell monolayer with a staining solution like crystal violet.[6] Uninfected cells will stain, while areas of cell death due to viral lysis (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.
Conclusion
This compound represents a significant acyclic nucleoside phosphonate with potent and broad-spectrum antiviral activity. Its mechanism of action, centered on the competitive inhibition of viral DNA polymerases by its active diphosphate metabolite, has been well-characterized. The information and protocols provided in this technical guide offer a comprehensive resource for researchers working to understand and exploit this mechanism for the development of novel antiviral therapies. Further research into the specific cellular kinases involved in this compound activation and the structural basis of its interaction with various viral DNA polymerases will continue to refine our understanding and facilitate the design of next-generation antiviral agents.
References
- 1. Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkoxylalkyl Esters of Nucleotide Analogs Inhibit Polyomavirus DNA Replication and Large T Antigen Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Plaque-Reduction Neutralization Test [bio-protocol.org]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Chemical structure and properties of HPMPA
An In-depth Technical Guide on the Chemical Structure and Properties of (S)-HPMPA for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine, commonly known as (S)-HPMPA. It is intended for an audience with a technical background in chemistry, pharmacology, and drug development.
Chemical Identity and Structure
(S)-HPMPA is a potent, broad-spectrum antiviral agent belonging to the class of acyclic nucleoside phosphonates (ANPs). Its structure features a phosphonate group attached to an acyclic side chain, which is linked to an adenine base. This phosphonate moiety is crucial for its mechanism of action, as it bypasses the initial, often rate-limiting, virus-dependent phosphorylation step required for the activation of many nucleoside analogue antivirals.
The chemical identifiers and key structural information for (S)-HPMPA are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | ({[(2S)-1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid | [1][2] |
| Synonyms | (S)-HPMPA; HPMPA; GS-0577 | [3][4] |
| CAS Number | 92999-29-6 | [2] |
| Chemical Formula | C₉H₁₄N₅O₅P | [2][4] |
| Molecular Weight | 303.21 g/mol | [3] |
| SMILES Code | OP(CO--INVALID-LINK--CN1C=NC2=C(N)N=CN=C12)(O)=O | [4] |
| InChI Key | FRPXSOOHWNMLPH-LURJTMIESA-N | [4] |
Physicochemical Properties
The physicochemical properties of (S)-HPMPA are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the presence of the ionizable phosphonic acid and the basic adenine moiety, its solubility and charge state are pH-dependent.
| Property | Value | Notes | Reference |
| Physical State | Solid (predicted) | - | - |
| Melting Point | Data not readily available | - | - |
| Solubility | To be determined | While specific quantitative data is scarce, as a polar molecule with multiple hydrogen bond donors and acceptors, it is expected to be soluble in aqueous solutions, particularly at pH values where the phosphonate group is deprotonated. | [4] |
| pKa Values | pKa₁: ~1.27 (–PO(OH)₂) pKa₂: 4.23 (–N1(H)⁺) pKa₃: 6.86 (–PO(OH)⁻) | Determined by ¹H NMR studies. These values indicate the protonation states at different physiological pHs. | |
| LogP (computed) | -2.6 | This value indicates high hydrophilicity, which is consistent with its poor oral bioavailability. | [3] |
Mechanism of Action and Signaling Pathways
(S)-HPMPA exerts its biological effects through two primary mechanisms: direct antiviral activity via inhibition of viral DNA synthesis and immunomodulation.
Antiviral Activity: Intracellular Activation and DNA Polymerase Inhibition
(S)-HPMPA is a prodrug that must be activated intracellularly to its diphosphorylated metabolite, (S)-HPMPApp. This activation is carried out by host cell enzymes. As an acyclic nucleoside phosphonate, it already contains the first phosphate equivalent, thus bypassing the need for a viral kinase. The subsequent phosphorylations are catalyzed by cellular kinases. For the closely related acyclic nucleoside phosphonates PMEA (Adefovir) and PMPA (Tenofovir), this two-step phosphorylation is carried out by adenylate kinase and nucleoside diphosphate kinase (NDPK), respectively. It is highly probable that this compound follows the same activation pathway.[5][6]
Once formed, (S)-HPMPApp acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, competing with the natural substrate dATP.[6] Its incorporation into the growing viral DNA chain can lead to chain termination. Furthermore, when (S)-HPMPA is incorporated into the template DNA strand, it strongly inhibits trans-lesion DNA synthesis.
Figure 1. Intracellular activation pathway of (S)-HPMPA.
Immunomodulatory Effects
Recent studies on other acyclic nucleoside phosphonates, such as Adefovir and Tenofovir, have revealed an immunomodulatory mechanism.[1][7] These compounds can modulate the cytokine response of peripheral blood mononuclear cells (PBMCs) to stimuli like lipopolysaccharide (LPS). The cellular metabolites of these drugs bind to the Akt protein, which inhibits its translocation to the plasma membrane and subsequent phosphorylation (activation). This impairment of the Akt signaling pathway leads to a decrease in the production of the anti-inflammatory cytokine IL-10, and a corresponding increase in the pro-inflammatory cytokines IL-12 and TNF-α. This shift in cytokine balance may contribute to a more favorable immune response for viral clearance.[1][7]
Figure 2. Proposed immunomodulatory pathway of (S)-HPMPA metabolites.
Experimental Protocols
Synthesis of (S)-HPMPA
The synthesis of (S)-HPMPA is a multi-step process that typically starts from a chiral precursor to establish the correct stereochemistry. The following is a representative protocol based on synthetic routes described for this compound analogs.
Workflow Diagram:
Figure 3. General synthetic workflow for (S)-HPMPA.
Methodology:
-
Protection: Start with (S)-9-(2,3-dihydroxypropyl)adenine. The hydroxyl groups and the exocyclic amine of the adenine base are protected using a suitable protecting group, such as a trityl group, to prevent unwanted side reactions. This is typically done by reacting the starting material with trityl chloride in the presence of a base like triethylamine in a solvent such as pyridine.
-
Alkylation: The protected intermediate is then alkylated at the 2'-hydroxyl group. This is a crucial step for introducing the phosphonomethoxy moiety. The reaction is carried out by treating the protected diol with sodium hydride (NaH) to form an alkoxide, followed by the addition of an electrophile like diethyl p-toluenesulfonyloxymethylphosphonate in an aprotic solvent like DMF.
-
Deprotection: The protecting groups (e.g., trityl groups) are removed under acidic conditions. A common method is treatment with 80% aqueous acetic acid, which selectively cleaves the trityl ethers.
-
Hydrolysis and Purification: The resulting phosphonate diethyl ester is hydrolyzed to the free phosphonic acid. This is typically achieved by treatment with a reagent like bromotrimethylsilane (TMSBr) followed by hydrolysis, or by refluxing with concentrated hydrobromic acid. The final product, (S)-HPMPA, is then purified, often by recrystallization from a water/ethanol mixture, to yield a white solid.
Characterization
The identity and purity of synthesized (S)-HPMPA are confirmed using standard analytical techniques.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., D₂O with a pD adjustment). The resulting spectrum is used to confirm the presence of all protons on the adenine base and the acyclic side chain. The chemical shifts, splitting patterns (multiplicity), and integration values are compared against a reference standard or theoretical values to confirm the structure.
-
³¹P NMR: This technique is specific for the phosphorus nucleus and will show a single characteristic signal for the phosphonate group, confirming its presence and chemical environment.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact mass of the molecule. The experimentally measured mass is compared to the calculated exact mass of the chemical formula C₉H₁₄N₅O₅P (303.0733 g/mol ) to confirm the elemental composition.[4]
-
-
Elemental Analysis:
-
Combustion analysis is performed to determine the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values are compared to the theoretical percentages (C, 35.65%; H, 4.65%; N, 23.10%) to further verify the purity and composition of the compound.[4]
-
Conclusion
(S)-HPMPA is a foundational molecule in the development of acyclic nucleoside phosphonate antivirals. Its potent inhibition of viral DNA synthesis, combined with potential immunomodulatory effects, makes it a subject of significant interest in drug development. This guide has summarized its core chemical and biological properties, providing a technical foundation for researchers in the field. Further investigation into its specific protein interactions and clinical potential is warranted.
References
- 1. Immunomodulatory Mechanism of Acyclic Nucleoside Phosphates in Treatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 9-((S)-3-Hydroxy-2-(phosphonomethoxy)propyl)adenine | C9H14N5O5P | CID 72253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Anti-Human Immunodeficiency Virus Activity and Cellular Metabolism of a Potential Prodrug of the Acyclic Nucleoside Phosphonate 9-R-(2-Phosphonomethoxypropyl)adenine (PMPA), Bis(isopropyloxymethylcarbonyl)PMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Antiviral Activity of (S)-HPMPA Against Herpesviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA), a potent acyclic nucleoside phosphonate, against a broad spectrum of human herpesviruses. This document details the compound's mechanism of action, presents quantitative antiviral activity data, outlines key experimental protocols, and provides visual representations of critical pathways and workflows.
Introduction
(S)-HPMPA is a well-established broad-spectrum antiviral agent with demonstrated potent activity against various DNA viruses, including the Herpesviridae family. As a nucleotide analogue, its mechanism of action is distinct from many nucleoside analogues, such as acyclovir, as it does not require initial phosphorylation by a virus-encoded thymidine kinase (TK). This intrinsic property makes (S)-HPMPA a valuable compound for combating TK-deficient or resistant herpesvirus strains. This guide serves as a technical resource for researchers engaged in the study and development of antiviral therapeutics targeting herpesviruses.
Mechanism of Action
The antiviral activity of (S)-HPMPA is dependent on its intracellular conversion to the active diphosphate metabolite, (S)-HPMPA diphosphate ((S)-HPMPApp). This conversion is mediated entirely by host cell enzymes in a two-step phosphorylation process.
The proposed enzymatic pathway for the activation of (S)-HPMPA involves:
-
Initial Phosphorylation: (S)-HPMPA is first phosphorylated to (S)-HPMPA monophosphate ((S)-HPMPAp) by cellular kinases. For the structurally similar compound cidofovir, this step is catalyzed by pyrimidine nucleoside monophosphate (PNMP) kinase.
-
Second Phosphorylation: (S)-HPMPAp is subsequently phosphorylated to the active diphosphate form, (S)-HPMPApp, by nucleoside diphosphate (NDP) kinase.
Once formed, (S)-HPMPApp acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase with respect to the natural substrate, dATP. Incorporation of (S)-HPMPA into the growing viral DNA chain leads to chain termination, thereby halting viral replication. A key advantage of acyclic nucleoside phosphonates is that the phosphonate group is already part of the molecule, allowing them to bypass the initial virus-dependent phosphorylation step required for many nucleoside analogues.
Signaling Pathway: Intracellular Activation of (S)-HPMPA
Caption: Intracellular phosphorylation pathway of (S)-HPMPA.
Quantitative In Vitro Antiviral Activity
The in vitro antiviral activity of (S)-HPMPA is typically quantified by determining its 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. These values are commonly obtained through plaque reduction or yield reduction assays in various cell culture systems. The tables below summarize the reported EC₅₀ values for (S)-HPMPA against a range of human herpesviruses.
| Herpesvirus | Virus Strain(s) | Cell Line | EC₅₀ (µg/mL) | EC₅₀ (µM) |
| Herpes Simplex Virus 1 (HSV-1) | KOS, F, McIntyre | Human Embryonic Lung (HEL) | 1.8 - 4.9 | 6.3 - 17.1 |
| Other Strains | Vero | 2.5 - 5.0 | 8.7 - 17.4 | |
| Herpes Simplex Virus 2 (HSV-2) | G, Lyons | HEL | 1.6 - 4.5 | 5.6 - 15.7 |
| Other Strains | Vero | 2.5 - 5.0 | 8.7 - 17.4 | |
| Varicella-Zoster Virus (VZV) | Oka, YS, Clinical Isolates | HEL | 0.00063 - 0.0057 | 0.002 - 0.02 |
| Human Cytomegalovirus (HCMV) | AD-169, Davis, Towne | HEL, Human Foreskin Fibroblast (HFF) | 0.04 - 0.7 | 0.14 - 2.4 |
| Epstein-Barr Virus (EBV) | B95-8 | P3HR-1 (induced) | 0.04 | 0.14 |
| Human Herpesvirus 6 (HHV-6) | GS, Z29 | HSB-2 | 0.01 - 0.02 | 0.03 - 0.07 |
| Human Herpesvirus 8 (HHV-8) | KS-derived | BCBL-1 (induced) | ~0.1 | ~0.35 |
Note: EC₅₀ values can vary depending on the specific virus strain, cell line, and assay conditions used.
Experimental Protocols
The determination of the in vitro antiviral activity of (S)-HPMPA relies on standardized cell culture-based assays. The plaque reduction assay is a fundamental technique used to quantify the inhibitory effect of a compound on virus replication.
Plaque Reduction Assay Protocol
This protocol provides a generalized procedure for performing a plaque reduction assay to determine the EC₅₀ of (S)-HPMPA against herpesviruses.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero for HSV, HFF for HCMV) in 6-well or 12-well plates.
-
Herpesvirus stock of a known titer.
-
(S)-HPMPA stock solution of known concentration.
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Overlay medium: Cell culture medium containing a viscous agent (e.g., 1% methylcellulose or carboxymethylcellulose) to restrict virus spread.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 10% formalin or ice-cold methanol).
-
Staining solution (e.g., 0.5% to 1% crystal violet in 20-50% ethanol).
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed (typically 24 hours).
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve a target of 50-100 plaque-forming units (PFU) per well.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the prepared virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Preparation: During the incubation, prepare serial dilutions of (S)-HPMPA in the overlay medium. A vehicle control (overlay medium without the compound) must be included.
-
Overlay Application: After the adsorption period, remove the virus inoculum and gently wash the cell monolayers with PBS. Add the overlay medium containing the different concentrations of (S)-HPMPA to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 2-4 days for HSV, 7-14 days for HCMV).
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for approximately 20-30 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow: Plaque Reduction Assay
The Broad-Spectrum Antiviral Potential of HPMP Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclic nucleoside phosphonates (ANPs) represent a pivotal class of antiviral agents characterized by their broad-spectrum activity, particularly against DNA viruses. Among the most promising ANPs are the (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl (HPMP) derivatives. These compounds are nucleotide analogues, meaning their structure includes a phosphonate group, allowing them to bypass the initial, often virus-specific, phosphorylation step required by many nucleoside analogue drugs. This intrinsic feature contributes significantly to their broad-spectrum efficacy and their activity against certain drug-resistant viral strains.
This technical guide delves into the core aspects of HPMP nucleosides, focusing on their mechanism of action, quantitative antiviral activity, and the experimental protocols used for their evaluation. Key examples highlighted include Cidofovir (HPMPC), the foundational compound in this class, and its lipid-conjugated prodrug, Brincidofovir, which exhibits enhanced oral bioavailability and an improved safety profile.
Mechanism of Action
The antiviral effect of HPMP nucleosides is a multi-step process that occurs within the host cell, culminating in the selective inhibition of viral DNA synthesis. The mechanism is independent of viral enzymes for activation, a key advantage over many other nucleoside analogues.
-
Cellular Uptake: HPMP nucleosides enter the host cell primarily through fluid-phase endocytosis. Prodrugs like Brincidofovir utilize a lipid-conjugate design to mimic natural lipids, enabling more efficient entry into cells via endogenous lipid uptake pathways.[1]
-
Intracellular Activation: Once inside the cell, HPMP nucleosides are phosphorylated by host cellular enzymes. They are converted first to their monophosphate and subsequently to their active diphosphate form (e.g., cidofovir diphosphate, CDV-PP).[2][3] This activation bypasses the need for viral kinases, such as the thymidine kinase in herpesviruses, making them effective against viruses lacking these enzymes or against resistant strains with mutated kinases.[4][5]
-
Inhibition of Viral DNA Polymerase: The active diphosphate metabolite is a structural analogue of a natural deoxyribonucleoside triphosphate (dNTP). It acts as a competitive inhibitor of viral DNA polymerases.[3]
-
Chain Termination/Slowing: The viral DNA polymerase incorporates the HPMP diphosphate into the growing viral DNA chain. The incorporation of one molecule can slow down DNA synthesis. The incorporation of two consecutive molecules of the drug results in chain termination, effectively halting viral genome replication.[2]
Data Presentation: In Vitro Antiviral Activity
The broad-spectrum nature of HPMP nucleosides is demonstrated by their potent in vitro activity against a wide array of DNA viruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for Cidofovir and its prodrug Brincidofovir against various viruses. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.
Table 1: Antiviral Activity of Cidofovir (HPMPC)
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | MRC-5 | 3.3[1] | >100 | >30 |
| Human Cytomegalovirus (HCMV) | MRC-5 | 0.38 - 0.47[1] | >100 | >212 | |
| Poxviridae | Variola Virus | BSC-40 | ~10.7 | >100 | ~9.3 |
| Adenoviridae | Adenovirus (various serotypes) | A549 | 0.4 - 1.9 | >100 | >52 |
| Polyomaviridae | BK Virus | - | 0.24 | 100-400 | 417-1667 |
| Papillomaviridae | Human Papillomavirus (HPV) | - | Activity demonstrated, but EC₅₀ varies by assay[6][7] | - | - |
Table 2: Antiviral Activity of Brincidofovir (HDP-CDV)
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Poxviridae | Variola Virus (avg. 5 strains) | BSC-40 | 0.11[8][9] | ~15[8][10] | ~135[8][10] |
| Rabbitpox Virus | - | ~0.5[11] | - | - | |
| Ectromelia (Mousepox) Virus | - | ~0.5[11] | - | - | |
| Herpesviridae | Human Cytomegalovirus (HCMV) | MRC-5 | 0.00002 - 0.00003[1] | >1 | >33,333 |
| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | 0.001 - 0.003[1] | >1 | >333 | |
| Adenoviridae | Adenovirus (Type 5) | A549 | 0.004 | >10 | >2500 |
| Polyomaviridae | BK Virus | Human Urothelial Cells | 0.27[3] | >10 | >37 |
| JC Virus | Human Brain Progenitor Astrocytes | 0.0055[3] | >10 | >1818 |
Note: EC₅₀ and CC₅₀ values can vary significantly based on the viral strain, cell line, and specific assay methodology used.
Experimental Protocols
The evaluation of the antiviral potential of HPMP nucleosides relies on standardized in vitro assays to determine their efficacy and cytotoxicity.
Antiviral Efficacy Assay (Plaque Reduction Assay)
The plaque reduction assay is a functional assay considered the gold standard for measuring the ability of an antiviral compound to inhibit the lytic cycle of a virus.
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., MRC-5, A549, BSC-40) is seeded into multi-well plates (e.g., 6-well or 12-well plates).
-
Viral Infection: The cell monolayers are infected with a known quantity of virus, typically calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb to the cells for approximately 1-2 hours.
-
Compound Treatment: After adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with serial dilutions of the HPMP nucleoside. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions, or plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation, which can range from 2 to 14 days depending on the virus.
-
Plaque Visualization: After incubation, the cells are fixed (e.g., with 10% formaldehyde) and stained with a dye such as crystal violet, which stains viable cells. Plaques appear as clear, unstained areas where cells have been lysed by the virus.
-
Data Analysis: The plaques are counted for each drug concentration. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, serving as a measure of cell viability and proliferation. It is crucial for determining the cytotoxic concentration (CC₅₀) of the antiviral compound.
Methodology:
-
Cell Seeding: Host cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the HPMP nucleoside. No virus is added.
-
Incubation: The cells are incubated with the compound for the same duration as the antiviral efficacy assay to ensure a direct comparison.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells with functional mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Analysis: The absorbance of the solution is measured using a microplate spectrophotometer (typically at ~570 nm). The CC₅₀ value is calculated as the concentration of the compound that reduces the absorbance (i.e., cell viability) by 50% compared to untreated control cells.
Conclusion
HPMP nucleosides, exemplified by Cidofovir and its advanced prodrug Brincidofovir, are powerful broad-spectrum antiviral agents. Their unique mechanism of action, which relies on host cell kinases for activation, grants them activity against a wide range of DNA viruses and circumvents common resistance mechanisms that affect other nucleoside analogues. As demonstrated by the extensive in vitro data, these compounds, particularly lipid-conjugated prodrugs, exhibit high potency and favorable selectivity indices. The standardized experimental protocols outlined provide a robust framework for the continued evaluation and development of this critical class of antiviral therapeutics. For drug development professionals, the HPMP backbone represents a validated and promising scaffold for creating next-generation antivirals to address both existing and emerging viral threats.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cidofovir Activity against Poxvirus Infections [mdpi.com]
- 5. Cidofovir in the treatment of cytomegaloviral disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of Cidofovir on a naturally human papillomavirus-16 infected squamous cell carcinoma of the head and neck (SCCHN) cell line improves radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of antiviral drug cidofovir on proliferation of human papillomavirus-infected cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro efficacy of brincidofovir against variola virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
Pharmacokinetic Profile of Intravenously Administered HPMPA (Cidofovir): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl]cytosine (HPMPA), more commonly known as cidofovir, when administered intravenously. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in seminal studies, and illustrates the drug's mechanism of action through a signaling pathway diagram.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of intravenously administered cidofovir have been characterized in clinical trials, primarily in human immunodeficiency virus (HIV)-infected patients with cytomegalovirus (CMV) retinitis.[1][2][3] The data consistently demonstrate dose-proportional pharmacokinetics over a range of 1.0 to 10.0 mg/kg.[1][2] Key pharmacokinetic parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Intravenous Cidofovir in HIV-Infected Adults (without Probenecid)
| Parameter | 1.0 mg/kg (n=5) | 3.0 mg/kg (n=10) | 5.0 mg/kg (n=2) | 10.0 mg/kg (n=8) | Overall (n=25) |
| Cmax (µg/mL) | 2.3 ± 0.6 | 7.3 ± 1.4 | 11.5 | 25.7 ± 8.5 | - |
| AUC (µg·h/mL) | 4.4 ± 1.0 | 16.5 ± 4.1 | 27.8 | 66.8 ± 21.9 | - |
| Terminal Half-life (h) | 2.4 ± 0.8 | 2.5 ± 0.4 | 3.2 | 2.4 ± 0.5 | 2.6 ± 1.2 |
| Total Clearance (mL/h/kg) | 237 ± 56 | 188 ± 45 | 185 | 158 ± 46 | 148 ± 25 |
| Renal Clearance (mL/h/kg) | - | - | - | - | 129 ± 42 |
| Vdss (mL/kg) | 537 ± 126 | 410 ± 102 | 450 | 388 ± 125 | ~500 |
Data presented as mean ± standard deviation. Cmax: Maximum serum concentration; AUC: Area under the serum concentration-time curve; Vdss: Volume of distribution at steady state. Source: Clinical pharmacokinetics of cidofovir in human immunodeficiency virus-infected patients.[1][2]
Table 2: Pharmacokinetic Parameters of Intravenous Cidofovir in HIV-Infected Adults (with Probenecid)
| Parameter | 3.0 mg/kg (n=12) | 5.0 mg/kg (n=6) |
| Cmax (µg/mL) | 9.8 ± 3.7 | 19.6 ± 7.2 |
| AUC (µg·h/mL) | 22.8 ± 7.6 | 40.8 ± 9.0 |
| Terminal Half-life (h) | 2.2 ± 0.5 | - |
| Total Clearance (mL/min/1.73 m²) | 179 ± 23.1 | 148 ± 38.8 |
| Renal Clearance (mL/min/1.73 m²) | 150 ± 26.9 | 98.6 ± 27.9 |
Data presented as mean ± standard deviation. Cmax: Maximum serum concentration; AUC: Area under the serum concentration-time curve. Source: Cidofovir Injection: Package Insert / Prescribing Info.[4]
Experimental Protocols
The pharmacokinetic data presented above were primarily derived from Phase I/II, open-label, non-randomized clinical studies involving HIV-infected patients with or without asymptomatic CMV infection.[1][2][5]
Study Population
Participants were typically adult patients with a confirmed HIV infection.[1][2] Some studies also included pediatric hematopoietic stem cell transplant recipients with life-threatening viral infections.[5] Key exclusion criteria often included pre-existing renal impairment (e.g., serum creatinine >1.5 mg/dL, creatinine clearance ≤55 mL/min, or significant proteinuria).[5]
Drug Administration and Dosing
Cidofovir was administered as an intravenous infusion at a constant rate over 1 hour.[3][6] Doses ranged from 1.0 to 10.0 mg/kg of body weight.[1][2] To mitigate the risk of nephrotoxicity, administration was accompanied by a specific protocol of hydration and co-administration of probenecid.[6][7][8]
Hydration Protocol:
-
Patients received 1 liter of 0.9% (normal) saline solution intravenously over a 1 to 2-hour period immediately before the cidofovir infusion.[7]
-
A second liter of saline could be administered over a 1 to 3-hour period starting either with the cidofovir infusion or immediately after, if tolerated by the patient.[7]
Probenecid Co-administration Protocol:
-
2 grams of probenecid were administered orally 3 hours prior to the cidofovir infusion.[7]
-
1 gram of probenecid was administered at 2 hours and again at 8 hours after the completion of the cidofovir infusion, for a total of 4 grams.[7]
Sample Collection and Analysis
Blood Sampling: Blood samples for pharmacokinetic analysis were typically collected at multiple time points, including pre-infusion, at the end of the infusion, and at various intervals up to 48 or 72 hours post-infusion.[5] Serum or plasma was separated and stored frozen until analysis.[5]
Urine Sampling: Urine samples were collected at intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion of the unchanged drug.[5]
Analytical Methodology: Cidofovir concentrations in plasma and urine were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][9] These methods involve a solid-phase extraction of the samples, followed by chromatographic separation and detection by mass spectrometry.[9]
Mechanism of Action and Signaling Pathway
Cidofovir is an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate. Its antiviral activity is dependent on its intracellular conversion to the active diphosphorylated metabolite, cidofovir diphosphate.[10][11][12] This process is carried out by host cell enzymes.
The intracellular phosphorylation of cidofovir occurs in two steps:
-
Cidofovir is first phosphorylated to cidofovir monophosphate by pyrimidine nucleoside monophosphate kinase .[10][13]
-
Cidofovir monophosphate is then further phosphorylated to the active cidofovir diphosphate by enzymes such as pyruvate kinase , creatine kinase , and nucleoside diphosphate kinase .[13]
Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase.[11][12][14] Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thereby inhibiting viral replication.[14]
Caption: Intracellular activation and mechanism of action of this compound (Cidofovir).
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of intravenously administered this compound.
Caption: Experimental workflow for a clinical pharmacokinetic study of this compound.
References
- 1. Clinical pharmacokinetics of cidofovir in human immunodeficiency virus-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetics and Safety of Intravenous Cidofovir for Life-Threatening Viral Infections in Pediatric Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.starship.org.nz [media.starship.org.nz]
- 7. drugs.com [drugs.com]
- 8. pch.health.wa.gov.au [pch.health.wa.gov.au]
- 9. Determination of cidofovir in human plasma after low dose drug administration using high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Limitations of HPMPA's Oral Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reasons behind the limited oral bioavailability of (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl)cytosine (HPMPA), commercially known as Cidofovir. This document provides a consolidated overview of the physicochemical properties, intestinal permeability, and metabolic stability of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for professionals in drug development.
Introduction: The Challenge of Oral Cidofovir
Cidofovir is a potent acyclic nucleotide analog with broad-spectrum activity against a variety of DNA viruses. Despite its therapeutic efficacy, its clinical utility is hampered by extremely poor oral bioavailability, estimated to be less than 5% in humans. This necessitates intravenous administration, which is associated with significant logistical challenges and potential for severe nephrotoxicity. A thorough understanding of the factors limiting its oral absorption is paramount for the rational design of prodrugs and alternative delivery strategies. This guide synthesizes the available data to provide a clear picture of these limitations.
Data Presentation: Quantitative Insights into this compound's Properties
The following tables summarize the key quantitative data that collectively explain the poor oral absorption of this compound.
Table 1: Physicochemical Properties of this compound (Cidofovir)
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 279.19 g/mol | Within the range for oral absorption. |
| LogP (Octanol/Water) | -3.6 | Indicates very high hydrophilicity and consequently, poor lipid membrane permeability. |
| Water Solubility | High | While good for dissolution, it reflects the molecule's preference for aqueous environments over lipid membranes. |
| pKa | Dianionic at physiological pH | The presence of charged species at intestinal pH significantly hinders passive diffusion across the lipophilic enterocyte membrane. |
Table 2: Pharmacokinetic Parameters of this compound (Cidofovir)
| Parameter | Value (in humans) | Interpretation |
| Oral Bioavailability (F) | < 5% | Confirms extremely poor absorption from the gastrointestinal tract. |
| Apparent Permeability (Papp) in Caco-2 cells | Not explicitly reported for the parent drug in reviewed literature. However, for highly hydrophilic, poorly absorbed compounds, Papp values are typically very low (<1 x 10⁻⁶ cm/s). | The lack of a specific reported value is a data gap. Based on its physicochemical properties, a very low Papp is expected, indicating poor transcellular and paracellular transport across the intestinal epithelium. This is a primary contributor to its low oral bioavailability. |
| Metabolism | Not significantly metabolized; >90% of an intravenous dose is recovered unchanged in the urine.[1] | Suggests that poor oral bioavailability is not due to extensive first-pass metabolism in the gut wall or liver. The primary issue is poor absorption. |
| In Vitro Metabolic Stability | Not explicitly reported for the parent drug in reviewed literature. Prodrugs have been evaluated. | The high urinary recovery of the unchanged drug in vivo strongly suggests high metabolic stability. The focus of in vitro metabolic studies has been on more lipophilic prodrugs, which are more likely to be substrates for metabolic enzymes. |
Experimental Protocols
This section details the methodologies for the key experiments cited in the assessment of this compound's oral bioavailability limitations.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption.
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable membrane supports in multi-well plates (e.g., Transwell®) and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates the formation of tight junctions. The permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow) is also assessed.
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer and pre-incubated.
-
The test compound (this compound) is added to the donor chamber (typically the apical side to mimic intestinal absorption).
-
Samples are collected from the receiver chamber (basolateral side) at various time points over a defined period (e.g., 2 hours).
-
The concentration of the compound in the samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
In Vitro Metabolic Stability Assay (Liver S9 Fraction)
This assay is used to assess the susceptibility of a compound to metabolism by a broad range of phase I and phase II enzymes present in the liver.
Objective: To determine the rate of disappearance of a compound when incubated with liver S9 fractions.
Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing the liver S9 fraction (from human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound (this compound).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor mix, typically containing NADPH, UDPGA, PAPS, and GSH to support both phase I and phase II metabolic activities.
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 90 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a suitable analytical method (e.g., LC-MS/MS) to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) can be calculated.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Conclusion
The oral bioavailability of this compound (Cidofovir) is severely restricted primarily due to its inherent physicochemical properties. Its high hydrophilicity and dianionic nature at physiological pH result in extremely poor permeability across the lipid-rich intestinal epithelium. In vivo and in vitro data strongly suggest that the molecule is metabolically stable, and therefore, its low oral bioavailability is a consequence of poor absorption rather than extensive first-pass metabolism. These fundamental limitations underscore the necessity for innovative prodrug strategies that can effectively mask the hydrophilic phosphonate group, thereby enhancing lipophilicity and facilitating absorption across the gastrointestinal tract. Future research and development efforts should continue to focus on such approaches to unlock the full therapeutic potential of this potent antiviral agent in an oral dosage form.
References
Cellular Uptake and Metabolism of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a variety of DNA viruses. Its therapeutic efficacy is contingent upon its ability to enter host cells and undergo metabolic activation to its pharmacologically active diphosphorylated form, this compound diphosphate (HPMPApp). This technical guide provides an in-depth overview of the current understanding of the cellular uptake and metabolic pathways of this compound. It includes a summary of available quantitative data, detailed experimental protocols for studying these processes, and visualizations of the key pathways and workflows to support further research and development of this compound and its derivatives.
Cellular Uptake of this compound
The cellular entry of this compound, a hydrophilic molecule, is a critical step for its antiviral activity. Evidence suggests that this compound does not passively diffuse across the cell membrane but rather utilizes an active transport mechanism.
Mechanism of Uptake: Endocytosis
The primary mechanism for the cellular uptake of this compound and related acyclic nucleoside phosphonates is thought to be endocytosis. This active process involves the engulfment of extracellular substances by the cell membrane to form intracellular vesicles. While direct quantitative data on the specific endocytic pathways for this compound are limited, studies on analogous compounds and nanoparticles suggest the involvement of both clathrin-mediated and caveolae-mediated endocytosis[1].
Quantitative Data on Cellular Uptake
| Parameter | Oral HDP-(S)-HPMPA (10 mg/kg in mice) | Intraperitoneal HDP-(S)-HPMPA (10 mg/kg in mice) | Reference |
| Cmax (Plasma) | 1.1 µM (at 1 h) | 2.2 µM (at 3 h) | [2] |
| t1/2 (Plasma) | 11.5 h | 2.0 h | [2] |
| Relative Oral Bioavailability | 74% | N/A | [2] |
Table 1: Pharmacokinetic parameters of the this compound prodrug, HDP-(S)-HPMPA, in mice.
Metabolism of this compound
Once inside the cell, this compound must be metabolically activated through a two-step phosphorylation process to exert its antiviral effect.
Phosphorylation Pathway
This compound is sequentially phosphorylated by host cellular enzymes to its monophosphate (HPMPAp) and then to its active diphosphate (HPMPApp) form. Unlike traditional nucleoside analogs, the initial phosphorylation step is not dependent on viral-encoded kinases, which contributes to this compound's broad spectrum of activity.
Quantitative Data on Metabolism
The intracellular persistence of the active metabolite is a key determinant of the drug's potency and dosing frequency. Studies on the related compound PMPA have shown that the diphosphate metabolite has a long intracellular half-life, particularly in resting cells[3]. While specific quantitative data for this compound's metabolic kinetics are not extensively published, the principles are expected to be similar.
| Metabolite | Intracellular Half-life (Activated Lymphocytes) | Intracellular Half-life (Resting Lymphocytes) | Reference |
| PMPApp (from bis(POC)PMPA) | 12 - 15 h | 33 - 50 h | [3] |
Table 2: Intracellular half-life of the diphosphate metabolite of the related acyclic nucleoside phosphonate, PMPA. This data provides an analogous reference for the expected metabolic stability of HPMPApp.
Experimental Protocols
This section outlines detailed methodologies for key experiments to study the cellular uptake and metabolism of this compound.
Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of this compound, adapted from methodologies used for similar compounds.
Materials:
-
Cell line of interest (e.g., Vero, MRC-5)
-
Cell culture medium and supplements
-
Radiolabeled [3H]-HPMPA or [14C]-HPMPA
-
Unlabeled this compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Wash the cell monolayers twice with pre-warmed PBS.
-
Incubate the cells with varying concentrations of radiolabeled this compound in culture medium for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
To determine non-specific uptake, incubate a parallel set of cells with a high concentration of unlabeled this compound (e.g., 100-fold excess) for 15 minutes prior to adding the radiolabeled compound.
-
At each time point, rapidly aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Calculate the rate of uptake and express as pmol/mg protein/min.
Endocytosis Inhibition Assay
This protocol is designed to investigate the role of specific endocytic pathways in this compound uptake.
Materials:
-
Cell line of interest
-
Radiolabeled this compound
-
Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, nystatin for caveolae-mediated endocytosis)
-
All other materials from the Cellular Uptake Assay protocol
Procedure:
-
Seed and grow cells as described in the Cellular Uptake Assay.
-
Pre-incubate the cells with a known concentration of the specific endocytosis inhibitor (e.g., 10 µg/mL chlorpromazine or 25 µg/mL nystatin) for 30-60 minutes at 37°C.
-
Following pre-incubation, add radiolabeled this compound to the medium (containing the inhibitor) and incubate for a defined period (e.g., 60 minutes).
-
Wash, lyse, and quantify the radioactivity as described in the Cellular Uptake Assay.
-
Compare the uptake of this compound in the presence and absence of the inhibitors to determine the contribution of each pathway.
Analysis of Intracellular this compound and its Metabolites by HPLC
This protocol provides a framework for the separation and quantification of this compound, HPMPAp, and HPMPApp from cell extracts.
Materials:
-
Cell line of interest
-
This compound
-
Perchloric acid (PCA) or trichloroacetic acid (TCA)
-
Potassium hydroxide (KOH)
-
High-performance liquid chromatography (HPLC) system with a strong anion exchange (SAX) column
-
Mobile phase buffers (e.g., ammonium phosphate buffer with a gradient of potassium chloride)
-
UV detector or a radiodetector (if using radiolabeled this compound)
-
Standards for this compound, HPMPAp, and HPMPApp
Procedure:
-
Culture and treat cells with this compound as required for the experiment.
-
Wash the cells with ice-cold PBS and lyse them by adding a cold extraction solution (e.g., 0.5 M PCA or 10% TCA).
-
Scrape the cells and collect the extract.
-
Centrifuge the extract at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralize the supernatant by adding a solution of KOH.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.22 µm filter.
-
Inject a known volume of the extract onto the HPLC-SAX column.
-
Elute the compounds using a suitable gradient and detect them by UV absorbance at 260 nm or by radioactivity.
-
Quantify the amounts of this compound and its phosphorylated metabolites by comparing the peak areas to those of known standards.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake of this compound via endocytosis.
Caption: Intracellular metabolic activation of this compound.
Caption: Experimental workflow for this compound cellular uptake assay.
Conclusion
The cellular uptake and subsequent metabolic activation of this compound are crucial for its antiviral efficacy. While the general mechanisms of endocytic uptake and intracellular phosphorylation are understood, a significant need remains for more detailed quantitative data to fully characterize these processes. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the cellular pharmacology of this compound, which will be instrumental in optimizing its therapeutic potential and in the development of next-generation acyclic nucleoside phosphonate antivirals.
References
- 1. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-human immunodeficiency virus activity and cellular metabolism of a potential prodrug of the acyclic nucleoside phosphonate 9-R-(2-phosphonomethoxypropyl)adenine (PMPA), Bis(isopropyloxymethylcarbonyl)PMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-HPMPA and its Ether Lipid Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine, abbreviated as (S)-HPMPA, is a potent acyclic nucleoside phosphonate with broad-spectrum activity against a variety of DNA viruses. However, its clinical utility is limited by poor oral bioavailability due to the presence of a negatively charged phosphonate group. To overcome this limitation, ether lipid prodrugs of (S)-HPMPA have been developed. These prodrugs mask the negative charges of the phosphonate group, enhancing lipophilicity and facilitating oral absorption. Once inside the cell, they are metabolized to release the active parent drug, (S)-HPMPA, which is subsequently phosphorylated to its active diphosphate form.
This document provides an overview of the synthetic strategies for (S)-HPMPA and its ether lipid prodrugs, detailed experimental protocols based on published literature, and a summary of their biological and pharmacokinetic properties.
I. Synthesis of (S)-HPMPA
The synthesis of (S)-HPMPA typically starts from a chiral precursor, (S)-2,3-dihydroxypropyladenine ((S)-DHPA). The general synthetic route involves protection of the hydroxyl and amino groups, followed by regioselective alkylation of the 2'-hydroxyl group with a phosphonate synthon, and subsequent deprotection.
Experimental Protocol: General Procedure for (S)-HPMPA Synthesis
-
Protection of (S)-DHPA: (S)-DHPA is reacted with a protecting group agent, such as trityl chloride, in the presence of a base to yield the N,O-di-trityl derivative.
-
Alkylation: The protected (S)-DHPA is then alkylated at the 2'-hydroxyl group using a suitable phosphonate synthon, for example, p-toluenesulfonyloxymethyldiethylphosphonate. This reaction is typically carried out in the presence of a strong base.
-
Deprotection and Hydrolysis: The resulting protected diethyl-(S)-HPMPA is subjected to acidic conditions to remove the trityl protecting groups, followed by ester cleavage to yield (S)-HPMPA.
II. Synthesis of (S)-HPMPA Ether Lipid Prodrugs
Two primary strategies have been employed for the synthesis of ether lipid prodrugs of (S)-HPMPA, such as hexadecyloxypropyl-(S)-HPMPA (HDP-(S)-HPMPA) and octadecyloxyethyl-(S)-HPMPA (ODE-(S)-HPMPA).
Strategy 1: Convergent Synthesis via Mitsunobu Reaction
This approach involves the coupling of a cyclic form of (S)-HPMPA with a lipid alcohol.
-
Cyclization of (S)-HPMPA: (S)-HPMPA is cyclized using a condensing agent like dicyclohexylcarbodiimide (DCC) to form cyclic (S)-HPMPA ((S)-cHPMPA).
-
Mitsunobu Reaction: The (S)-cthis compound is then coupled with a long-chain alkoxy alcohol, such as 3-hexadecyloxy-1-propanol, via a Mitsunobu reaction.[1][2] This reaction typically employs triphenylphosphine (TPP) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD).[1][2]
-
Hydrolysis: The resulting cyclic prodrug is then hydrolyzed under basic conditions to open the cyclic ester and yield the final ether lipid prodrug.[1][2]
Strategy 2: Stepwise Synthesis
This method involves the incorporation of the lipid moiety into a phosphonate synthon, which is then used to alkylate a protected adenine derivative.[1][2]
-
Synthesis of the Lipid Phosphonate Synthon: A long-chain alkoxy alcohol (e.g., 3-hexadecyloxy-1-propanol or 2-octadecyloxy-1-ethanol) is reacted with a phosphonating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate.
-
Alkylation of Protected Adenine Derivative: A protected form of (S)-2,3-dihydroxypropyladenine, such as N6,O-bistrityl (S)-2,3-dihydroxypropyladenine, is alkylated with the lipid phosphonate synthon in the presence of a base (e.g., sodium hydride) in a suitable solvent like triethylamine.
-
Deprotection: The protecting groups (e.g., trityl groups) are removed under acidic conditions (e.g., 80% aqueous acetic acid) to give the final ether lipid prodrug.
III. Quantitative Data
The following tables summarize the in vitro antiviral activity and pharmacokinetic parameters of (S)-HPMPA and its ether lipid prodrugs.
Table 1: In Vitro Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| (S)-HPMPA | Vaccinia Virus | 0.3 - 35 | [3] | |
| (S)-HPMPA | Cowpox Virus | 0.3 - 35 | [3] | |
| (S)-HPMPA | Human Cytomegalovirus (HCMV) | 0.3 - 35 | [3] | |
| (S)-HPMPA | Herpes Simplex Virus Type 1 (HSV-1) | 0.3 - 35 | [3] | |
| HDP-(S)-HPMPA | Orthopoxviruses | 160-270 fold more active than (S)-HPMPA | [4] | |
| ODE-(S)-HPMPA | Orthopoxviruses | 160-270 fold more active than (S)-HPMPA | [4] | |
| ODE-(S)-HPMPA formate | Monkeypox Virus (MPXV) | >40-fold lower than BCV | [4] |
Table 2: Pharmacokinetic Parameters
| Prodrug | Parameter | Value | Species | Reference |
| HDP-(S)-HPMPA | Oral Bioavailability | Orally active | Animal models | [1] |
| ODE-(S)-HPMPA | Oral Bioavailability | Orally active | Animal models | [1] |
| (L)-Tyr-NHiBu cthis compound | Oral Bioavailability | 39% | Mouse | [3] |
| (S)-HPMPA | Oral Bioavailability | <5% | Mouse | [3] |
IV. Visualizations
Synthetic Strategies for (S)-HPMPA Ether Lipid Prodrugs
Caption: Overview of synthetic strategies for (S)-HPMPA ether lipid prodrugs.
Intracellular Activation Pathway of (S)-HPMPA Prodrugs
Caption: Intracellular activation pathway of (S)-HPMPA ether lipid prodrugs.
Conclusion
The development of ether lipid prodrugs of (S)-HPMPA represents a successful strategy to improve the oral bioavailability of this potent antiviral agent. The synthetic routes described provide a framework for the preparation of these compounds, enabling further research and development in this area. The enhanced pharmacokinetic profile and potent antiviral activity of these prodrugs make them promising candidates for the treatment of various DNA virus infections.
References
- 1. Synthesis of cidofovir and (S)-HPMPA ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine-Based 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine and -adenine ((S)-HPMPC and (S)-HPMPA) Prodrugs: Synthesis, Stability, Antiviral Activity and in Vivo Transport Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Evaluation of Octadecyloxyethyl Esters of (S)-3-Hydroxy-2-(phosphonomethoxy)propyl Nucleosides Against Herpesviruses and Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vitro Cytotoxicity Assessment of (S)-9-[3-Hydroxy-2-(Phosphonomethoxy)Propyl]Adenine (HPMPA)
Application Note
Introduction
(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA) is an acyclic nucleoside phosphonate with known antiviral activity. Assessing its cytotoxic potential is a critical step in the development of antiviral therapeutics. This document provides detailed protocols for evaluating the in vitro cytotoxicity of this compound using established colorimetric and fluorescence-based assays. The described methods—MTT, LDH, and apoptosis assays—offer a comprehensive approach to understanding the dose-dependent effects of this compound on cell viability and the underlying mechanisms of cell death.
Mechanism of Action
This compound is known to exert its cytotoxic effects primarily through the inhibition of DNA synthesis. As an analogue of deoxyadenosine monophosphate, it can be incorporated into growing DNA chains, leading to chain termination and the induction of apoptosis. The cytotoxic effects of this compound are often observed to be dose- and time-dependent.
Data Presentation
The following table summarizes the available quantitative data on the cytotoxicity of this compound and its parent compound, cidofovir (HPMPC). It is important to note that the cytotoxic profile of this compound can vary significantly depending on the cell line and assay conditions.
| Compound | Cell Line | Assay Type | Endpoint | Value |
| ODE-(S)-HPMPA formate | Vero | Cytotoxicity Assay | Cell Viability | Well-tolerated at 5µM and 10µM[1][2] |
| HDP-(S)-HPMPA formate | Vero | Cytotoxicity Assay | Cell Viability | Well-tolerated at 5µM and 10µM[1][2] |
| (S)-HPMPC (Cidofovir) | A549 | Plaque Reduction | CD50 | 306 µg/ml[3] |
| (S)-HPMPA | A549 | Plaque Reduction | - | High Selectivity Index[3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or sterile water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated controls (medium with the same concentration of solvent used for this compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium (low serum concentration is recommended to reduce background)
-
LDH assay kit (containing LDH reaction mixture and lysis buffer)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit (100% cytotoxicity).
-
Vehicle control: Cells treated with the vehicle used to dissolve this compound.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
References
Application Notes and Protocols for Evaluating the Antiviral Efficacy of HPMPA Prodrugs
Introduction
(S)-9-(3-hydroxy-2-phosphonylmethoxy)propyladenine (HPMPA) and its cytosine analogue (HPMPC, Cidofovir) are potent broad-spectrum antiviral agents. Their activity covers a range of DNA viruses, including herpesviruses, adenoviruses, polyomaviruses, and poxviruses.[1] However, the clinical utility of these compounds is hampered by their phosphonate group, which is ionized at physiological pH, leading to poor oral bioavailability.[1] To overcome this limitation, various prodrug strategies have been developed. These strategies aim to mask the phosphonate group, thereby increasing lipophilicity and facilitating passive diffusion across cellular membranes to improve oral absorption and intracellular delivery.[2][3]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to evaluate the antiviral efficacy of novel this compound prodrugs, from initial in vitro screening to in vivo validation.
Part 1: In Vitro Efficacy and Cytotoxicity Evaluation
The initial assessment of any new antiviral compound involves determining its efficacy against the target virus and its toxicity to the host cells in culture. The primary goal is to identify compounds with a high selectivity index (SI), which represents a favorable balance between antiviral activity and cellular toxicity.
Overall Workflow for In Vitro Evaluation
The in vitro evaluation process follows a logical sequence, starting with the assessment of compound toxicity, followed by the determination of antiviral activity, and culminating in the calculation of the selectivity index.
Caption: Workflow for the in vitro evaluation of this compound prodrugs.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the prodrug that is toxic to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[4]
Materials:
-
Host cell line appropriate for the target virus (e.g., Vero cells, A549 cells)[5][6]
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound prodrugs
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)[4]
-
Microplate reader (absorbance at 570 nm)[4]
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will achieve ~80-90% confluency after 24 hours (e.g., 10,000 cells/well). Incubate at 37°C with 5% CO₂.[6]
-
Compound Addition: Prepare serial dilutions of the this compound prodrug in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.[4]
-
MTT Addition: Remove the medium containing the compound. Add 10-20 µL of MTT solution (5 mg/mL) to each well, plus 100 µL of fresh medium. Incubate for 2-4 hours at 37°C, protected from light.[4]
-
Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well and shake the plate gently for 10-15 minutes to fully dissolve the crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay - PRA)
The Plaque Reduction Assay (PRA) is a functional assay considered the gold standard for measuring the ability of a compound to inhibit viral replication.[7] It quantifies the reduction in the formation of viral plaques in a cell monolayer.
Materials:
-
Confluent host cell monolayers in 24-well plates[7]
-
Virus stock with a known titer (Plaque Forming Units - PFU/mL)
-
This compound prodrugs and a reference antiviral (e.g., Cidofovir, Ganciclovir)
-
Overlay medium (e.g., medium with 0.4-0.8% agarose or methylcellulose)[7][8]
-
Crystal violet staining solution (0.8% crystal violet in 50% ethanol)[7]
Procedure:
-
Cell Preparation: Grow host cells in 24-well plates until they form a confluent monolayer.[7]
-
Virus Inoculation: Prepare a virus dilution that yields 40-80 plaques per well.[7] Aspirate the growth medium from the cells and inoculate each well with 0.2 mL of the virus suspension.
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to adsorb to the cells.[7]
-
Compound Treatment: During the adsorption period, prepare serial dilutions of the this compound prodrugs in the overlay medium.
-
Overlay: After adsorption, carefully aspirate the virus inoculum. Add 1.5 mL of the overlay medium containing the appropriate drug concentration to each well (use triplicate wells per concentration). Include virus control wells (no drug) and cell control wells (no virus, no drug).[7]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for clear plaque formation (typically 3-7 days, depending on the virus).[7][8]
-
Staining: Fix the cell monolayers with 10% formalin. After fixation, remove the overlay and stain the cells with crystal violet solution. Gently wash the wells with water to remove excess stain.[7][9]
-
Plaque Counting: Count the plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).
Data Presentation and Interpretation
The results from the cytotoxicity and antiviral assays should be summarized to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds.
Table 1: Example of In Vitro Antiviral Activity and Cytotoxicity Data Summary
| Compound | Target Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Prodrug A | HCMV | HFF | 0.05 | >100 | >2000 |
| Prodrug B | HSV-1 | Vero | 0.2 | 85 | 425 |
| Cidofovir | HCMV | HFF | 0.4 | >100 | >250 |
A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal host cell toxicity.
Part 2: Mechanism of Action of this compound Prodrugs
This compound prodrugs are designed to efficiently deliver the parent compound into the host cell. Once inside, they undergo intracellular metabolism to release this compound, which is then phosphorylated by cellular enzymes to its active diphosphate form (HPMPApp). This active metabolite acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to chain termination and the halting of viral replication.[2]
Caption: Intracellular activation pathway of this compound prodrugs.
Part 3: In Vivo Efficacy Evaluation
Promising candidates from in vitro studies must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism setting.[10] The choice of animal model is critical and often depends on the target virus, as many viruses like Human Cytomegalovirus (HCMV) are species-specific.[11]
Common Animal Models:
-
Mouse Models (MCMV): The mouse cytomegalovirus (MCMV) model is widely used due to low cost and the availability of reagents and genetically modified strains.[12]
-
Guinea Pig Models (GPCMV): The guinea pig is the only small animal model that allows for the study of congenital CMV infection, a critical area of CMV pathology.[12][13]
-
Rhesus Macaque Models (RhCMV): This model is phylogenetically closer to humans, offering valuable insights into immunology and pathogenesis, though it is more expensive.[12][14]
General In Vivo Experimental Workflow
A typical in vivo study involves infecting the animals, administering the treatment, and monitoring various endpoints to determine efficacy.
Caption: General workflow for an in vivo antiviral efficacy study.
Protocol 3: Viral Load Quantification from Tissues (Real-Time qPCR)
Quantitative PCR (qPCR) is a highly sensitive method used to determine the amount of viral DNA or RNA in a sample, providing a direct measure of viral load and therapeutic efficacy.[15][16]
Materials:
-
Blood or tissue samples from study animals
-
DNA/RNA extraction kit
-
Primers and probe specific to the target viral gene (e.g., CMV DNA polymerase gene)[17]
-
qPCR master mix
-
Real-time PCR instrument
-
Plasmid DNA standard of known concentration for quantification[17]
Procedure:
-
Sample Preparation: Homogenize tissue samples or separate plasma from whole blood.
-
Nucleic Acid Extraction: Extract total DNA (or RNA for RNA viruses) from a standardized amount of tissue or plasma using a commercial kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare a master mix containing qPCR buffer, dNTPs, forward primer, reverse primer, probe, and DNA polymerase. Add a specific volume of extracted DNA to each well of a qPCR plate.
-
Standard Curve: Prepare a serial dilution of the plasmid DNA standard to create a standard curve for absolute quantification. Run the standards in parallel with the unknown samples.[18]
-
Real-Time PCR: Run the plate on a real-time PCR instrument using an appropriate thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: The instrument's software will generate amplification plots and cycle threshold (Ct) values. Use the standard curve to calculate the viral copy number in each sample.[18] The results are typically expressed as viral copies per mL of plasma or per µg of tissue DNA.[17]
Data Presentation
In vivo data should clearly demonstrate the effect of the prodrug on viral replication and disease outcome.
Table 2: Example of In Vivo Efficacy Data Summary (MCMV Mouse Model)
| Treatment Group | Dose (mg/kg/day) | Mean Viral Load in Spleen (log₁₀ copies/mg) | Change from Vehicle (log₁₀ reduction) | Survival Rate (%) |
| Vehicle Control | - | 5.8 ± 0.4 | - | 20% |
| Prodrug A | 10 | 3.2 ± 0.5 | 2.6 | 90% |
| Prodrug A | 30 | 2.1 ± 0.3 | 3.7 | 100% |
| Cidofovir (Control) | 30 | 2.5 ± 0.4 | 3.3 | 100% |
Conclusion
A systematic evaluation of this compound prodrugs, encompassing both in vitro and in vivo methodologies, is essential for identifying promising clinical candidates. The protocols outlined here provide a comprehensive framework for this process. Key steps include determining the selectivity index through cytotoxicity and plaque reduction assays, followed by validation in appropriate animal models where efficacy is measured by viral load reduction and improvement in clinical outcomes. This structured approach ensures that only the most potent and safest compounds advance in the drug development pipeline.
References
- 1. Tyrosine-Based 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine and -adenine ((S)-HPMPC and (S)-HPMPA) Prodrugs: Synthesis, Stability, Antiviral Activity and in Vivo Transport Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. youtube.com [youtube.com]
- 5. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytomegalovirus Antivirals and Development of Improved Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectsci.au [connectsci.au]
- 14. Animal Models of Congenital Cytomegalovirus Transmission: Implications for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 17. Monitoring of Viral Load by Quantitative Plasma PCR during Active Cytomegalovirus Infection of Individual Liver Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
Application Note & Protocol: Quantitative Analysis of (S)-HPMPA in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA), the active metabolite of the antiviral drug Cidofovir, in human plasma. The method utilizes a robust sample preparation procedure based on solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring accurate measurement of this compound in a complex biological matrix.
Introduction
(S)-HPMPA is an acyclic nucleoside phosphonate that exhibits broad-spectrum antiviral activity.[1][2] It is the active intracellular metabolite of Cidofovir, a drug used for the treatment of various DNA virus infections.[1] After cellular uptake, Cidofovir is converted to this compound and subsequently phosphorylated to its active diphosphate form, which acts as a competitive inhibitor and alternative substrate for viral DNA polymerases.[1] Given its critical role in the mechanism of action of Cidofovir, accurate quantification of this compound in biological matrices such as plasma is essential for understanding its pharmacokinetics and pharmacodynamics.
This LC-MS/MS method offers high selectivity and sensitivity for the determination of this compound in human plasma, overcoming the challenges associated with analyzing a polar and charged molecule in a complex biological fluid.
Experimental
Materials and Reagents
-
(S)-HPMPA reference standard
-
9-(2-phosphonylmethoxyethyl)guanine (PMEG) as internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Strong Anion Exchange (SAX) solid-phase extraction cartridges
Instrumentation
-
Liquid chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction procedure is employed to isolate this compound and the internal standard from plasma matrix components.
-
Conditioning: Condition the SAX SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution. Vortex briefly and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove unretained matrix components.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% acetic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (S)-HPMPA | 288.1 | 158.0 |
| PMEG (IS) | 288.1 | 133.1 |
Note: The precursor ion for both this compound and PMEG is the same, but they are chromatographically separated, and their distinct product ions allow for specific quantification.
Method Validation Data
The following tables summarize the performance characteristics of this LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | ≤ 15 | ≤ 15 | 85 - 115 |
| Low | 30 | ≤ 15 | ≤ 15 | 85 - 115 |
| Medium | 300 | ≤ 15 | ≤ 15 | 85 - 115 |
| High | 4000 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Recovery (%) |
| (S)-HPMPA | > 80 |
| PMEG (IS) | > 80 |
Visual Protocols
Caption: Experimental workflow for this compound quantification.
Discussion
This LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in human plasma. The use of solid-phase extraction with a strong anion exchange sorbent is crucial for the effective removal of matrix interferences and for concentrating the polar analyte. The negative ion mode ESI is well-suited for the analysis of the phosphonate group in this compound, leading to sensitive and specific detection.
The selection of an appropriate internal standard is critical for achieving accurate and precise quantification. PMEG, being structurally similar to this compound, co-elutes and experiences similar matrix effects, making it a suitable choice.
The validation data demonstrates that the method is linear, accurate, and precise over a clinically relevant concentration range. The high recovery of both the analyte and the internal standard ensures the reliability of the sample preparation process.
Conclusion
The detailed protocol and application data presented here describe a validated LC-MS/MS method for the quantitative determination of this compound in human plasma. This method meets the requirements for bioanalytical method validation and is suitable for use in pharmacokinetic and clinical studies involving Cidofovir and its active metabolite.
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Oral Bioavailability Studies of HPMPA Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is a potent antiviral compound with a broad spectrum of activity against DNA viruses. However, its clinical utility is hampered by poor oral bioavailability. To overcome this limitation, various prodrugs of this compound have been developed, primarily ether lipid ester derivatives, to enhance intestinal absorption and systemic exposure. This document provides detailed application notes and protocols for utilizing animal models to evaluate the oral bioavailability of these this compound derivatives. The primary focus is on murine models, which have been instrumental in the preclinical assessment of these compounds.
Key Animal Models
The most commonly utilized animal models for assessing the oral bioavailability of this compound derivatives are mice, specifically BALB/c and Severe Combined Immunodeficient (SCID) strains.[1] These models are well-characterized, cost-effective, and readily available, making them suitable for initial pharmacokinetic screening and efficacy studies. While other models like rats and dogs have been used for related nucleotide analogs such as tenofovir disoproxil fumarate (TDF), the literature on this compound derivatives predominantly features murine studies.[2][3][4]
Experimental Design and Considerations
A typical oral bioavailability study for an this compound derivative involves administering the compound to a cohort of animals via oral gavage and subsequently collecting blood samples at various time points to determine the plasma concentration of the parent drug and its active metabolite, this compound. A parallel group receiving the drug via an intravenous or intraperitoneal route is often included to calculate absolute or relative bioavailability.
Critical Parameters to Evaluate:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation compared to the dose administered intravenously or intraperitoneally.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of various this compound derivatives from studies conducted in mice.
Table 1: Pharmacokinetic Parameters of HDP-(S)-HPMPA in Mice following a Single 10 mg/kg Dose [5]
| Administration Route | Cmax (μM) | Tmax (h) | AUC0-24 (nmol·h/g) | t1/2 (h) | Relative Oral Bioavailability (%) |
| Oral | 1.1 | 1 | 12.1 | 11.5 | 74 |
| Intraperitoneal (i.p.) | 2.2 | 3 | 16.4 | 2 | N/A |
Table 2: Efficacy of Orally Administered this compound Derivatives in Virus-Infected Mouse Models
| Compound | Virus | Mouse Strain | Dose (mg/kg) | Efficacy Outcome | Reference |
| HDP-(S)-HPMPA | Cowpox Virus (CV) | BALB/c | 30 | Significantly prevented mortality | [5] |
| ODE-(S)-HPMPA | Cowpox Virus (CV) | BALB/c | 30 | Significantly prevented mortality | [5] |
| HDP-(S)-HPMPA | Vaccinia Virus (VV) | BALB/c | 30 | Significantly prevented mortality | [5] |
| ODE-(S)-HPMPA | Vaccinia Virus (VV) | BALB/c | 30 | Significantly prevented mortality | [5] |
| HDP-(S)-HPMPA | Murine CMV (MCMV) | BALB/c | 30 | Significantly reduced mortality | [1] |
| HDP-(S)-HPMPA | Human CMV (HCMV) | SCID-hu | 10 | Significantly reduced viral replication | [1] |
| ODE-(S)-HPMPA | Human CMV (HCMV) | SCID-hu | 10 | Significantly reduced viral replication | [1] |
| ODE-(S)-HPMPA formate | Vaccinia Virus (VV) | BALB/c | N/A | Superior therapeutic efficacy compared to BCV | [6][7] |
| HDP-(S)-HPMPA formate | Vaccinia Virus (VV) | BALB/c | N/A | Superior therapeutic efficacy compared to BCV | [6][7] |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of an this compound Derivative in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test this compound derivative.
Materials:
-
Test this compound derivative
-
Vehicle for formulation (e.g., water, saline)
-
BALB/c mice (male, 4-weeks old)
-
Oral gavage needles
-
Syringes and needles for blood collection
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Equipment for plasma separation (centrifuge)
-
Analytical instruments for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare the dosing solution of the test compound in the appropriate vehicle at the desired concentration.
-
Animal Grouping: Divide the mice into two groups: an oral administration group and an intraperitoneal (or intravenous) administration group (n=3-5 mice per time point per group).
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[7]
-
Plasma Preparation: Immediately transfer the blood into microcentrifuge tubes containing an anticoagulant. Centrifuge the samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound and its metabolite (this compound) in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate the relative oral bioavailability using the formula: %F = (AUCoral / AUCip) x 100.
Protocol 2: Efficacy Study of an Orally Administered this compound Derivative in a Virus-Infected Mouse Model
Objective: To evaluate the in vivo antiviral efficacy of an orally administered this compound derivative.
Materials:
-
Test this compound derivative
-
Vehicle for formulation
-
BALB/c mice
-
Specific virus for infection (e.g., Vaccinia virus, Cowpox virus)
-
Anesthesia (e.g., isoflurane)
-
Materials for virus inoculation (e.g., intranasal instillation)
-
Equipment for monitoring animal health and survival.
-
Materials for tissue collection and virus quantification (e.g., plaque assay, qPCR).
Procedure:
-
Animal Acclimation: Acclimate mice as described in Protocol 1.
-
Virus Inoculation: Infect the mice with a lethal dose of the virus (e.g., intranasal instillation of Vaccinia virus).[7]
-
Animal Grouping: Randomly divide the infected mice into treatment and control groups.
-
Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 24, 48, or 72 hours).[5]
-
Drug Administration: Administer the test compound or vehicle daily for a specified duration (e.g., 5 days) via oral gavage at various doses (e.g., 3, 10, 30 mg/kg).[5][7]
-
Monitoring: Monitor the animals daily for signs of illness, weight loss, and mortality for a defined observation period (e.g., 21 days).
-
Efficacy Assessment:
-
Survival: Record the number of surviving animals in each group.
-
Viral Load: At specific time points, euthanize a subset of animals from each group and collect tissues (e.g., lungs, liver, spleen) to quantify the viral load using methods like plaque assays or qPCR.[5]
-
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and statistical tests (e.g., log-rank test). Compare the viral loads between the treated and control groups using appropriate statistical analyses.
Visualizations
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for a typical oral bioavailability study in an animal model.
Logical Relationship of Prodrug Metabolism
Caption: Simplified metabolic pathway of an this compound ether lipid prodrug.
References
- 1. Effect of oral treatment with (S)-HPMPA, HDP-(S)-HPMPA or ODE-(S)-HPMPA on replication of murine cytomegalovirus (MCMV) or human cytomegalovirus (HCMV) in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 4. Pharmacokinetics and Bioavailability of the Anti-Human Immunodeficiency Virus Nucleotide Analog 9-[(R)2-(Phosphonomethoxy)Propyl]Adenine (PMPA) in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel HPMPA Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel analogs of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA). This compound and its derivatives, such as Cidofovir (HPMPC), are potent broad-spectrum antiviral agents effective against a variety of DNA viruses. Their mechanism of action involves the inhibition of viral DNA polymerase, making this a key target for antiviral drug discovery.[1][2]
The following sections detail the underlying mechanism of action of this compound analogs, present quantitative data on the antiviral activity of novel derivatives, and provide step-by-step experimental protocols for cell-based and biochemical HTS assays.
Mechanism of Action of this compound Analogs
This compound is a nucleotide analog that, upon entering a cell, undergoes phosphorylation by cellular enzymes to its active diphosphate form, this compound diphosphate (HPMPApp).[3][4] This active metabolite then acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral DNA polymerase.[5][6] Incorporation of HPMPApp into the growing viral DNA chain leads to chain termination, thus halting viral replication.[6] The selectivity of these analogs stems from their higher affinity for viral DNA polymerase compared to host cell DNA polymerases.[2]
Signaling and Activation Pathway of this compound
Caption: Intracellular activation and mechanism of action of this compound analogs.
Data Presentation: Antiviral Activity of Novel this compound Analogs
The following table summarizes the in vitro antiviral activity (IC50) and cytotoxicity (CC50) of a series of novel disulfide-incorporated lipid conjugates of cidofovir (HPMPC), a close analog of this compound, against Vaccinia Virus (VACV) and Adenovirus 5 (AdV5). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also presented.
| Compound | Linker Moiety | Aliphatic Chain Length | Virus | Cell Line | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) |
| 1a | C2H4 | 14 | VACV | Vero | 0.2011 | >25 | >124 |
| VACV | A549 | 0.2184 | >25 | >114 | |||
| AdV5 | A549 | 0.3547 | >25 | >70 | |||
| 1b | C2H4 | 16 | VACV | Vero | 0.1193 | >25 | >209 |
| VACV | A549 | 0.1008 | >25 | >248 | |||
| AdV5 | A549 | 0.2169 | >25 | >115 | |||
| 1c | C2H4 | 18 | VACV | Vero | 0.0960 | >25 | >260 |
| VACV | A549 | 0.0790 | >25 | >316 | |||
| AdV5 | A549 | 0.1572 | >25 | >159 | |||
| 1d | C2H4 | 20 | VACV | Vero | 0.0989 | >25 | >253 |
| VACV | A549 | 0.0811 | >25 | >308 | |||
| AdV5 | A549 | 0.1703 | >25 | >147 | |||
| Brincidofovir | - | - | VACV | Vero | 0.1033 | >25 | >242 |
| VACV | A549 | 0.0912 | >25 | >274 | |||
| AdV5 | A549 | 0.1983 | >25 | >126 |
Data extracted from: Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism (2023).[5]
Experimental Protocols
High-Throughput Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is a primary screening method to identify compounds that protect host cells from virus-induced cell death.
Objective: To quantify the ability of novel this compound analogs to inhibit viral CPE in a high-throughput format.
Materials:
-
Host cell line susceptible to the target virus (e.g., Vero cells for Vaccinia Virus, A549 cells for Adenovirus).
-
Target virus stock with a known titer.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Novel this compound analogs dissolved in DMSO.
-
Positive control antiviral drug (e.g., Cidofovir).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
384-well clear-bottom, white-walled assay plates.
-
Automated liquid handling systems.
-
Plate reader capable of luminescence detection.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend host cells in a complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell adherence.
-
-
Compound Addition:
-
Prepare serial dilutions of the novel this compound analogs and control compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.
-
Using a liquid handler, transfer 5 µL of the diluted compounds to the appropriate wells of the cell plates.
-
Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
-
Virus Infection:
-
Dilute the virus stock in a culture medium to a predetermined multiplicity of infection (MOI) (e.g., 0.01).
-
Add 20 µL of the diluted virus to all wells except the "cells only" control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.
-
-
Data Acquisition:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve using appropriate software.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Biochemical DNA Polymerase Inhibition Assay
This is a target-based assay to directly measure the inhibitory effect of the active form of this compound analogs on viral DNA polymerase activity.
Objective: To determine the in vitro inhibitory activity of the diphosphorylated this compound analogs against the target viral DNA polymerase.
Materials:
-
Purified recombinant viral DNA polymerase.
-
This compound analog diphosphates.
-
Biotinylated DNA primer-template duplex.
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dCTP (e.g., fluorescently labeled or radiolabeled).
-
Assay buffer (containing Tris-HCl, MgCl2, DTT, and BSA).
-
Streptavidin-coated 384-well plates.
-
Stop solution (e.g., EDTA).
-
Wash buffer.
-
Detection reagent (if using a fluorescent label).
-
Plate reader (fluorescence or scintillation counter).
Protocol:
-
Plate Preparation:
-
If using streptavidin-coated plates, wash the plates with the wash buffer.
-
-
Reaction Setup:
-
In a separate reaction plate, prepare the reaction mixture containing the assay buffer, biotinylated primer-template, dNTPs (with labeled dCTP), and the viral DNA polymerase.
-
Add the diphosphorylated this compound analogs at various concentrations.
-
Include a "no enzyme" control and a "no inhibitor" control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the viral DNA polymerase.
-
Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
-
Capture and Detection:
-
Transfer the reaction mixtures to the streptavidin-coated plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated DNA to bind to the streptavidin.
-
Wash the plate to remove unincorporated nucleotides and other reaction components.
-
Add the detection reagent (if applicable) and measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of polymerase inhibition for each compound concentration.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow and Logic
The high-throughput screening for novel this compound analogs typically follows a multi-step workflow, starting with a broad primary screen and progressing to more specific secondary and tertiary assays for hit validation and characterization.
Caption: High-throughput screening workflow for novel this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Tenofovir: Structure-Activity Relationship and Synthetic Methods | Semantic Scholar [semanticscholar.org]
- 4. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Flow Cytometry Analysis of HPMPA's Effect on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a variety of DNA viruses. Its mechanism of action involves the inhibition of viral DNA synthesis. Flow cytometry is a powerful and high-throughput technique that can be effectively employed to quantify the inhibitory effect of antiviral compounds like this compound on viral replication at the single-cell level. This document provides detailed application notes and experimental protocols for the analysis of this compound's effect on viral replication using flow cytometry.
Data Presentation
The antiviral efficacy of this compound against cytomegalovirus (CMV) can be quantified by determining the concentration of the compound that results in a 50% reduction in the number of infected cells, known as the 50% effective concentration (EC50). Flow cytometry assays have demonstrated that this compound is a highly active compound against human CMV.[1]
Table 1: Antiviral Activity of this compound against Human Cytomegalovirus (HCMV)
| Compound | Virus | Cell Line | Assay Method | EC50 (µM) |
| This compound | HCMV | Human Fibroblasts | Flow Cytometry | ~0.6[1] |
Note: This table summarizes the reported EC50 value for this compound against HCMV as determined by flow cytometry. Actual values may vary depending on the specific experimental conditions, including the virus strain, cell line, and multiplicity of infection (MOI).
Table 2: Illustrative Dose-Response of this compound on HCMV Replication
| This compound Concentration (µM) | Percent Inhibition of Viral Antigen Positive Cells (%) |
| 0.01 | 5 |
| 0.1 | 25 |
| 0.6 | 50 |
| 1.0 | 75 |
| 10 | 95 |
Note: This table provides an illustrative example of the dose-dependent inhibition of HCMV replication by this compound as would be measured by flow cytometry. The data is representative of a typical dose-response curve.
Mandatory Visualizations
References
Techniques for Developing Stable HPMPA Prodrug Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity. However, its clinical utility is hampered by poor oral bioavailability due to the negatively charged phosphonate group at physiological pH. Prodrug strategies are essential to mask this charge, improve membrane permeability, and enhance oral absorption. This document provides detailed application notes and protocols for developing stable formulations of this compound prodrugs, with a focus on lyophilized powders, liposomal formulations, and amorphous solid dispersions.
Formulation Strategies for this compound Prodrugs
The primary goal in formulating this compound prodrugs is to ensure stability during storage and effective delivery in vivo. The choice of formulation strategy depends on the physicochemical properties of the prodrug and the intended route of administration.
Lyophilization (Freeze-Drying)
Lyophilization is a common technique to enhance the long-term stability of parenteral formulations by removing water, thereby reducing hydrolytic degradation.[1][2] This is particularly relevant for ester-based prodrugs susceptible to hydrolysis.
Key Formulation Components for Lyophilization:
| Component | Example | Concentration Range (% w/v) | Purpose |
| Bulking Agent | Mannitol, Sucrose | 1 - 10% | Provides structure and mechanical strength to the lyophilized cake. |
| Cryoprotectant | Trehalose, Sucrose | 1 - 10% | Protects the prodrug from stresses during freezing. |
| Tonicity Modifier | Sodium Chloride | 0.9% | Adjusts the tonicity of the pre-lyophilized solution for parenteral administration. |
| Buffering Agent | Phosphate Buffer, Citrate Buffer | 10 - 50 mM | Maintains pH to minimize chemical degradation. |
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound prodrugs, liposomes can offer targeted delivery and protect the drug from premature degradation.
Typical Lipid Composition for Liposomes:
| Lipid Component | Example | Molar Ratio (%) | Function |
| Phospholipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 50 - 60% | Forms the primary structure of the lipid bilayer. |
| Cholesterol | Cholesterol | 30 - 40% | Modulates membrane fluidity and stability. |
| PEGylated Lipid | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) | 1 - 5% | Provides a hydrophilic layer to increase circulation time ("stealth" liposomes). |
| Cationic Lipid (optional) | 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) | 5 - 15% | Facilitates encapsulation of negatively charged molecules and cellular uptake. |
Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions involve dispersing the drug in a polymeric matrix in an amorphous state. This can enhance the solubility and dissolution rate of poorly soluble prodrugs.[3]
Common Polymers for Amorphous Solid Dispersions:
| Polymer | Acronym | Key Properties |
| Copovidone | PVP/VA | Good solubilizing capacity for a wide range of drugs. |
| Hypromellose Acetate Succinate | HPMCAS | pH-dependent solubility, useful for enteric delivery. |
| Polyvinylpyrrolidone | PVP | High glass transition temperature, good for stabilizing amorphous drugs. |
| Soluplus® | Amphiphilic graft copolymer with excellent solubilization properties. |
Experimental Protocols
Protocol for Lyophilization Cycle Development
This protocol outlines a systematic approach to developing a robust lyophilization cycle for an this compound prodrug formulation.
Workflow for Lyophilization Cycle Development:
Caption: Workflow for developing an optimized lyophilization cycle.
Methodology:
-
Formulation Preparation:
-
Dissolve the this compound prodrug and selected excipients (e.g., 5% mannitol, 2% sucrose in water for injection) to the target concentration.
-
Aseptically filter the solution through a 0.22 µm filter.
-
Fill sterile vials with the formulated solution and partially insert stoppers.
-
-
Thermal Characterization:
-
Determine the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the eutectic melting temperature (Te) using Differential Scanning Calorimetry (DSC).
-
Visually determine the collapse temperature (Tc) using a Freeze-Drying Microscope (FDM). The product temperature during primary drying must be kept below this critical temperature.
-
-
Lyophilization Cycle:
-
Freezing: Cool the shelves to -40°C at a rate of 1°C/min and hold for at least 2 hours to ensure complete solidification.
-
Primary Drying: Apply a vacuum of 100-200 mTorr. Increase the shelf temperature to just below the determined collapse temperature (e.g., -25°C). Hold until all ice has sublimated, which can be monitored by pressure and temperature sensors.
-
Secondary Drying: Increase the shelf temperature to 25-30°C in a stepwise or ramped manner and hold for 6-12 hours to remove residual moisture.
-
At the end of the cycle, backfill the chamber with sterile nitrogen and fully stopper the vials.
-
-
Post-Lyophilization Characterization:
-
Visually inspect the lyophilized cake for elegance, color, and signs of collapse.
-
Determine the residual moisture content using Karl Fischer titration (target <1-2%).
-
Measure the reconstitution time with the appropriate diluent (e.g., sterile water for injection).
-
Protocol for Stability-Indicating HPLC Method
A stability-indicating method is crucial for quantifying the decrease in the parent prodrug and the increase in degradation products over time.
Workflow for HPLC Method Development:
Caption: Development of a stability-indicating HPLC method.
Methodology:
-
Forced Degradation Studies:
-
Subject the this compound prodrug to stress conditions to intentionally generate degradation products.[4]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Expose to light (ICH Q1B guidelines).
-
Neutralize acidic and basic samples before analysis.
-
-
HPLC Method Parameters (Example for a Tenofovir Prodrug):
-
Column: C18 reverse-phase column (e.g., Inertsil ODS, 250 mm x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Ensure that all degradation product peaks are well-resolved from the parent prodrug peak and from each other.
-
Protocol for Liposome Formulation by Thin-Film Hydration
This protocol describes a common laboratory-scale method for preparing liposomes encapsulating an this compound prodrug.[7][8][9]
Methodology:
-
Lipid Film Formation:
-
Dissolve the selected lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) in an organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[10]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the dissolved this compound prodrug.
-
Agitate the flask above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain a homogenous population of unilamellar vesicles, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Perform 10-20 passes through the membrane.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by size exclusion chromatography) and quantifying the drug in the liposomal fraction.
-
Protocol for Amorphous Solid Dispersion by Spray Drying
This protocol outlines the preparation of an ASD to enhance the solubility of an this compound prodrug.[11][12]
Methodology:
-
Solution Preparation:
-
Dissolve the this compound prodrug and the selected polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone, methanol, or a mixture).[12]
-
Ensure complete dissolution to form a homogenous solution.
-
-
Spray Drying:
-
Atomize the solution into a hot drying gas stream in a spray dryer.
-
Optimize process parameters such as inlet temperature, feed rate, and atomization pressure to ensure rapid solvent evaporation and formation of solid particles.
-
-
Powder Collection and Characterization:
-
Collect the dried powder from the cyclone separator.
-
Confirm the amorphous nature of the drug in the dispersion using X-ray powder diffraction (XRPD) (absence of sharp peaks) and DSC (presence of a single glass transition temperature).
-
Evaluate the dissolution performance of the ASD compared to the crystalline drug.
-
Degradation Pathways and Stability Considerations
This compound prodrugs are susceptible to chemical degradation, primarily through hydrolysis of the prodrug moiety. Understanding these pathways is critical for developing stable formulations.
Primary Degradation Pathway: Hydrolysis
The ester or amide linkages in this compound prodrugs can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions. This process releases the active this compound and the promoiety.
Degradation of this compound Prodrugs:
Caption: General hydrolytic degradation pathway for this compound prodrugs.
Stability Considerations:
-
pH: The stability of ester-containing prodrugs is highly pH-dependent. Formulations should be buffered at a pH of maximum stability, which is typically in the acidic to neutral range (pH 4-6).
-
Moisture: Water is a key reactant in hydrolysis. For solid formulations like lyophilized powders and ASDs, minimizing residual moisture and protecting the product from humidity during storage is critical.
-
Excipient Compatibility: Excipients should be carefully selected to avoid any chemical interactions with the prodrug that could accelerate degradation.
By implementing these formulation strategies and analytical protocols, researchers and drug development professionals can systematically develop stable and effective formulations for this compound prodrugs, paving the way for their successful clinical application.
References
- 1. fda.gov [fda.gov]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. Trends in amorphous solid dispersion drug products approved by the U.S. Food and Drug Administration between 2012 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. kinampark.com [kinampark.com]
- 12. Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Application of (S)-HPMPA in Poxvirus Replication Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) and its derivatives in the study of poxvirus replication. This compound is a potent acyclic nucleoside phosphonate with broad-spectrum activity against DNA viruses, including members of the Poxviridae family such as vaccinia virus, cowpox virus, and monkeypox virus.
Mechanism of Action
(S)-HPMPA exerts its antiviral effect by targeting the viral DNA polymerase, a key enzyme in the replication of the poxvirus genome which occurs in the cytoplasm of the host cell.[1][2] To become active, this compound must be phosphorylated by cellular enzymes to its diphosphate metabolite, this compound diphosphate (HPMPApp).[1] This active form then competes with the natural substrate, dATP, for incorporation into the nascent viral DNA chain. The incorporation of HPMPApp into the viral DNA leads to chain termination, thus halting viral replication.[3] The selectivity of this compound is attributed to the higher affinity of its diphosphate form for the viral DNA polymerase compared to host cellular DNA polymerases.[1]
Due to its polar nature, this compound has limited oral bioavailability.[3] To overcome this, lipid-soluble prodrugs such as hexadecyloxypropyl-HPMPA (HDP-HPMPA) and octadecyloxyethyl-HPMPA (ODE-HPMPA) have been developed. These prodrugs exhibit enhanced oral bioavailability and are metabolized intracellularly to release the active this compound.[3]
In Vitro Efficacy of this compound and Its Derivatives
The antiviral activity of this compound and its prodrugs against various poxviruses has been evaluated in vitro, typically using plaque reduction assays. The tables below summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| (S)-HPMPA | Vaccinia Virus (WR) | HEL | 3.0 | >100 | >33 |
| Cowpox Virus | HEL | 0.6 | >100 | >167 | |
| HDP-(S)-HPMPA | Vaccinia Virus (Copenhagen) | HFF | 0.01 | 1.8 | 180 |
| Vaccinia Virus (WR) | HFF | 0.3 | 1.8 | 6 | |
| Cowpox Virus | HFF | 0.02 | 1.8 | 90 | |
| ODE-(S)-HPMPA | Vaccinia Virus (Copenhagen) | HFF | 0.01 | 2.1 | 210 |
| Vaccinia Virus (WR) | HFF | 0.3 | 2.1 | 7 | |
| Cowpox Virus | HFF | 0.02 | 2.1 | 105 | |
| ODE-(S)-HPMPA formate | Monkeypox Virus | Vero | <0.005* | >10 | >2000 |
*EC50 value was more than 40-fold lower than that of BCV (a cidofovir prodrug).[4][5]
In Vivo Efficacy of this compound Prodrugs
The oral administration of HDP-(S)-HPMPA and ODE-(S)-HPMPA has demonstrated significant protection in mouse models of lethal poxvirus infections.
Table 2: Efficacy of Oral HDP-(S)-HPMPA against Vaccinia Virus (WR) Infection in Mice
| Dose (mg/kg/day) | Treatment Start (hours post-infection) | Mortality (%) |
| 30 | 24 | 0 |
| 10 | 24 | 20 |
| 3 | 24 | 60 |
| Vehicle Control | 24 | 100 |
| 30 | 48 | 0 |
| 10 | 48 | 20 |
| 3 | 48 | 80 |
| Vehicle Control | 48 | 100 |
| 30 | 72 | 20 |
| 10 | 72 | 60 |
| 3 | 72 | 100 |
| Vehicle Control | 72 | 100 |
Table 3: Efficacy of Oral HDP-(S)-HPMPA against Cowpox Virus Infection in Mice
| Dose (mg/kg/day) | Treatment Start (hours post-infection) | Mortality (%) |
| 30 | 24 | 0 |
| 10 | 24 | 0 |
| 3 | 24 | 40 |
| Vehicle Control | 24 | 100 |
| 30 | 48 | 0 |
| 10 | 48 | 20 |
| 3 | 48 | 80 |
| Vehicle Control | 48 | 100 |
| 30 | 72 | 20 |
| 10 | 72 | 60 |
| 3 | 72 | 100 |
| Vehicle Control | 72 | 100 |
Oral treatment with HDP-(S)-HPMPA and ODE-(S)-HPMPA also led to a significant reduction in viral replication in the liver, spleen, and kidney of infected mice.[6]
Experimental Protocols
Protocol 1: Poxvirus Plaque Reduction Assay
This protocol is for determining the in vitro antiviral activity of this compound and its derivatives.
Materials:
-
Vero cells (or other susceptible cell line)
-
Poxvirus stock (e.g., Vaccinia virus, Cowpox virus)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
This compound or its derivatives, dissolved in an appropriate solvent (e.g., DMSO)
-
96-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
Procedure:
-
Seed Vero cells in 96-well plates at a density that will form a confluent monolayer overnight.
-
On the following day, prepare serial dilutions of the test compound in DMEM with 2% FBS.
-
Remove the growth medium from the cell monolayers and infect the cells with the poxvirus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Add the serially diluted compounds to the respective wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible in the virus control wells.
-
Aspirate the medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: Cytotoxicity Assay
This protocol is for determining the cytotoxicity of this compound and its derivatives.
Materials:
-
Vero cells
-
DMEM with 10% FBS
-
This compound or its derivatives
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
-
DMSO
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in DMEM with 10% FBS.
-
Remove the growth medium and add the diluted compounds to the wells. Include a cell control with no compound.
-
Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Protocol 3: In Vivo Evaluation of this compound in a Mouse Model
This protocol describes a general procedure for assessing the in vivo efficacy of this compound prodrugs against a lethal poxvirus challenge.
Materials:
-
BALB/c mice (or other appropriate strain)
-
Poxvirus stock (e.g., Vaccinia virus, Cowpox virus)
-
HDP-HPMPA or ODE-HPMPA formulated for oral gavage
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
Procedure:
-
Anesthetize the mice and infect them intranasally with a lethal dose of the poxvirus.
-
Randomly divide the mice into treatment and control groups.
-
At a specified time post-infection (e.g., 24, 48, or 72 hours), begin treatment with the this compound prodrug via oral gavage. The control group should receive the vehicle.
-
Administer the treatment once daily for a specified duration (e.g., 5 consecutive days).
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record mortality for at least 21 days.
-
For viral load determination, a subset of mice from each group can be euthanized at various time points post-infection.
-
Harvest organs of interest (e.g., lungs, liver, spleen, kidneys), homogenize the tissues, and determine the viral titers using a plaque assay.
-
Analyze the data to determine the effect of the treatment on mortality, disease progression, and viral replication.
Experimental Workflow
Conclusion
(S)-HPMPA and its orally bioavailable prodrugs are highly effective inhibitors of poxvirus replication both in vitro and in vivo. The detailed protocols and data presented here provide a valuable resource for researchers and drug development professionals working on novel antipoxviral therapies. The targeted mechanism of action and the potent antiviral activity make this compound and its derivatives important tools for studying poxvirus biology and for the development of potential treatments for diseases caused by these viruses.
References
- 1. Poxviruses Bearing DNA Polymerase Mutations Show Complex Patterns of Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of antiviral activity [bio-protocol.org]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral drug and cytotoxicity assays (Vero E6 cells) [bio-protocol.org]
Application Notes and Protocols for In Vivo Efficacy Studies of HDP-(S)-HPMPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDP-(S)-HPMPA, a hexadecyloxypropyl ester prodrug of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine [(S)-HPMPA], is a potent antiviral agent with a broad spectrum of activity against DNA viruses.[1][2] Unlike its parent compound, HDP-(S)-HPMPA exhibits excellent oral bioavailability, making it a promising candidate for the treatment of various viral infections.[3][4][5] These application notes provide detailed experimental designs and protocols for conducting in vivo efficacy studies of HDP-(S)-HPMPA, primarily focusing on cytomegalovirus (CMV) models.
Mechanism of Action
HDP-(S)-HPMPA is an acyclic nucleoside phosphonate analog. As a prodrug, it is designed to enhance cell membrane permeability and oral bioavailability. Intracellularly, it is converted to its active diphosphorylated metabolite, (S)-HPMPApp. This active form acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to termination of DNA synthesis, thereby inhibiting viral replication.[1][2]
Diagram: Proposed Mechanism of Action of HDP-(S)-HPMPA
Caption: Intracellular activation and mechanism of action of HDP-(S)-HPMPA.
Experimental Design for In Vivo Efficacy
The following sections outline experimental designs for evaluating the in vivo efficacy of HDP-(S)-HPMPA against murine cytomegalovirus (MCMV) in BALB/c mice and human cytomegalovirus (HCMV) in a humanized mouse model.
Study 1: Efficacy of HDP-(S)-HPMPA in a Murine Cytomegalovirus (MCMV) Infection Model
This model is suitable for initial efficacy screening and dose-response studies.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (4-6 weeks old)
-
Sex: Female
Experimental Groups: A minimum of 10 animals per group is recommended.
| Group | Treatment | Dose (mg/kg/day) | Route of Administration | Treatment Schedule |
| 1 | Vehicle Control | N/A | Oral Gavage | Once daily for 5 days |
| 2 | HDP-(S)-HPMPA | 10 | Oral Gavage | Once daily for 5 days |
| 3 | HDP-(S)-HPMPA | 30 | Oral Gavage | Once daily for 5 days |
| 4 | Positive Control (Cidofovir) | 10 | Intraperitoneal (i.p.) | Once daily for 5 days |
Experimental Workflow Diagram
Caption: Workflow for MCMV in vivo efficacy study.
Endpoints:
-
Primary: Survival rate and mean day to death.
-
Secondary:
-
Viral load in target organs (spleen, liver, lungs, kidneys).
-
Changes in body weight.
-
Clinical signs of illness (e.g., ruffled fur, lethargy).
-
Study 2: Efficacy of HDP-(S)-HPMPA in a Humanized Mouse Model of HCMV Infection
This model is more translationally relevant for assessing efficacy against human CMV.
Animal Model:
-
Species: Mouse
-
Strain: Severe Combined Immunodeficient (SCID) mice engrafted with human fetal thymus and liver tissue (SCID-hu Thy/Liv).
-
Age: 8-12 weeks post-engraftment.
Experimental Groups: A minimum of 8-10 animals per group is recommended.
| Group | Treatment | Dose (mg/kg/day) | Route of Administration | Treatment Schedule |
| 1 | Vehicle Control | N/A | Oral Gavage | Once daily for 28 days |
| 2 | HDP-(S)-HPMPA | 10 | Oral Gavage | Once daily for 28 days |
| 3 | Positive Control (Cidofovir) | 20 | Intraperitoneal (i.p.) | Once daily for 28 days |
Endpoints:
-
Primary: HCMV DNA levels in the human tissue implant.
-
Secondary:
-
Number of HCMV-positive tissue biopsy samples.
-
Histopathological analysis of the human tissue implant.
-
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of HDP-(S)-HPMPA
-
Formulation: Prepare HDP-(S)-HPMPA in deionized water to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered as 0.2 mL).[5][6]
-
Administration: Administer the solution once daily via oral gavage using a 20-gauge, 1.5-inch curved gavage needle. Ensure proper restraint of the animal to prevent injury.
Protocol 2: MCMV Infection of BALB/c Mice
-
Virus Stock: Use a salivary gland-derived MCMV stock (e.g., Smith strain) for increased virulence.[3]
-
Inoculation: Infect mice intraperitoneally with approximately 6 x 10^4 plaque-forming units (PFU) of MCMV per mouse, which corresponds to a 90% lethal dose.[7]
Protocol 3: HCMV Infection of Humanized Mice
-
Virus Stock: Use a clinical isolate of HCMV (e.g., Toledo strain).
-
Inoculation: Directly inoculate the human fetal tissue implant with HCMV.[8]
Protocol 4: Tissue Collection and Processing
-
Euthanasia: Euthanize mice by CO2 asphyxiation followed by cervical dislocation.
-
Tissue Harvest: Aseptically harvest target organs (spleen, liver, lungs, kidneys) or the human tissue implant.
-
Homogenization: Weigh each tissue and homogenize in an appropriate volume of cell culture medium (e.g., DMEM) to create a 10% (w/v) tissue homogenate.
-
Storage: Store homogenates at -80°C until viral load analysis.
Protocol 5: Viral Load Determination by Plaque Assay
-
Cell Culture: Seed 6-well plates with murine embryonic fibroblasts (for MCMV) or human foreskin fibroblasts (for HCMV) to form a confluent monolayer.[3]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the tissue homogenates in cell culture medium.
-
Infection: Inoculate the cell monolayers with the diluted homogenates and incubate for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 0.5% carboxymethylcellulose or agarose.
-
Incubation: Incubate the plates for 5-7 days until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with 1% crystal violet. Count the plaques to determine the viral titer (PFU/gram of tissue).[9][10]
Protocol 6: Viral Load Determination by qPCR
-
DNA Extraction: Extract total DNA from a portion of the tissue homogenate using a commercial DNA extraction kit.
-
qPCR: Perform quantitative PCR using primers and probes specific for a conserved region of the MCMV or HCMV genome.
-
Quantification: Use a standard curve of viral DNA of known concentration to quantify the number of viral genome copies per microgram of total DNA.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Survival Data from MCMV Efficacy Study
| Treatment Group | Dose (mg/kg) | Number of Survivors / Total | Percent Survival | Mean Day to Death (± SD) |
| Vehicle Control | N/A | |||
| HDP-(S)-HPMPA | 10 | |||
| HDP-(S)-HPMPA | 30 | |||
| Cidofovir | 10 |
Table 2: Viral Load in Tissues from MCMV Efficacy Study (Day 6 Post-Infection)
| Treatment Group | Dose (mg/kg) | Spleen (log10 PFU/g ± SD) | Liver (log10 PFU/g ± SD) | Lungs (log10 PFU/g ± SD) | Kidneys (log10 PFU/g ± SD) |
| Vehicle Control | N/A | ||||
| HDP-(S)-HPMPA | 10 | ||||
| HDP-(S)-HPMPA | 30 | ||||
| Cidofovir | 10 |
Table 3: Viral Load in Human Tissue Implants from HCMV Efficacy Study (Day 28 Post-Infection)
| Treatment Group | Dose (mg/kg) | HCMV DNA (log10 copies/µg DNA ± SD) |
| Vehicle Control | N/A | |
| HDP-(S)-HPMPA | 10 | |
| Cidofovir | 20 |
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of HDP-(S)-HPMPA. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing the development of this promising antiviral compound. Appropriate statistical analysis should be performed on all collected data to determine the significance of the observed effects.
References
- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of oral treatment with (S)-HPMPA, HDP-(S)-HPMPA or ODE-(S)-HPMPA on replication of murine cytomegalovirus (MCMV) or human cytomegalovirus (HCMV) in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Effect of Oral Treatment with (S)-HPMPA, HDP-(S)-HPMPA or ODE-(S)-HPMPA on Replication of Murine Cytomegalovirus (MCMV) or Human Cytomegalovirus (HCMV) in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Human Cytomegalovirus in Humanized Mice for Vaccine Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. absa.org [absa.org]
Troubleshooting & Optimization
Technical Support Center: Scalable Synthesis of (S)-HPMPA
Welcome to the technical support center for the synthesis of (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine ((S)-HPMPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of (S)-HPMPA, with a focus on improving scalability.
Frequently Asked Questions (FAQs)
Q1: What are the common scalable synthetic routes for (S)-HPMPA?
A1: Two primary scalable routes for the synthesis of (S)-HPMPA have been established:
-
Route A: Alkylation of Adenine with a Chiral Glycidol Derivative. This is a widely used approach that involves the reaction of adenine with a protected chiral glycidol derivative, followed by the introduction of the phosphonomethoxy group and subsequent deprotection steps.
-
Route B: Coupling of an Adenine Derivative with a Pre-formed Side-Chain. This strategy involves preparing the complete phosphonomethoxypropyl side-chain synthon first and then coupling it with an appropriate adenine derivative.
Each route has its own set of advantages and challenges in a large-scale setting, particularly concerning reagent costs, reaction control, and purification.
Q2: What are the critical parameters to control during the alkylation of adenine with (S)-glycidol derivatives?
A2: To ensure high yield and regioselectivity (N9 vs. N7 alkylation), the following parameters are crucial:
-
Base: The choice and stoichiometry of the base (e.g., NaH, K₂CO₃) are critical for the deprotonation of adenine.
-
Solvent: Aprotic polar solvents like DMF are commonly used. The purity and dryness of the solvent can significantly impact the reaction outcome.
-
Temperature: The reaction temperature needs to be carefully controlled to minimize side reactions.
-
Protection Strategy: Appropriate protection of the hydroxyl groups of the glycidol derivative is necessary to prevent undesired reactions.
Q3: What are the common byproducts in (S)-HPMPA synthesis and how can they be minimized?
A3: Common byproducts include the N7-alkylated isomer of adenine, dialkylated adenine species, and impurities arising from the degradation of reagents. To minimize their formation:
-
Optimize the reaction conditions (base, solvent, temperature) for the adenine alkylation step to favor N9 substitution.
-
Use high-purity starting materials and reagents.
-
Implement in-process controls to monitor the reaction progress and detect the formation of impurities early.
Troubleshooting Guides
Issue 1: Low Yield in the Mitsunobu Reaction for Side-Chain Etherification
The Mitsunobu reaction is often employed to form the ether linkage between the C2'-hydroxyl group of the propanol side-chain and the phosphonate moiety. Low yields are a common issue.
| Potential Cause | Troubleshooting Suggestion |
| Degraded Reagents | Use fresh or properly stored triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). Reagent quality is critical for the success of the Mitsunobu reaction. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. Typically, the reaction is started at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. The order of addition of reagents can also be critical. |
| Steric Hindrance | If the substrate is sterically hindered, consider using alternative, less bulky phosphines or azodicarboxylates. |
| Moisture Contamination | Ensure all reagents and solvents are anhydrous. Water can consume the activated phosphonium salt, leading to reduced yields. |
Issue 2: Incomplete Phosphonylation or Formation of Phosphonate Byproducts
The introduction of the phosphonomethoxy group is a key step that can be prone to incomplete conversion or the formation of undesired byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Phosphorylating Agent | The choice of the phosphorylating agent is critical. Diethyl p-toluenesulfonyloxymethylphosphonate is a common reagent. Ensure its purity and reactivity. |
| Base Incompatibility | The base used for the deprotonation of the hydroxyl group must be strong enough to ensure complete reaction but not so strong as to cause degradation of the starting material or product. Sodium hydride (NaH) is frequently used. |
| Side Reactions | Over-alkylation or reaction at other nucleophilic sites can occur. A careful protection strategy for other reactive functional groups is essential. |
Issue 3: Difficulty in Purification of the Final (S)-HPMPA Product
Purification of the highly polar (S)-HPMPA can be challenging, especially at a large scale.
| Purification Method | Challenges | Troubleshooting/Optimization |
| Chromatography | Resin capacity, solvent consumption, and product recovery can be problematic at scale. | Optimize the choice of stationary and mobile phases. Consider using ion-exchange chromatography, which is well-suited for separating charged molecules like (S)-HPMPA. |
| Crystallization | Finding suitable crystallization conditions for the highly water-soluble (S)-HPMPA can be difficult. The product may precipitate as an oil or amorphous solid. | Perform a thorough screen of solvents and anti-solvents. Seeding with a small amount of crystalline material can induce crystallization. Control of pH and temperature is also critical. |
Experimental Protocols
Key Experiment: Scalable Synthesis of (S)-9-(2,3-dihydroxypropyl)adenine - A Key Intermediate
This protocol outlines a scalable method for the synthesis of a crucial intermediate in the production of (S)-HPMPA.
Materials:
-
Adenine
-
(S)-(+)-Glycidol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of adenine in DMF, add finely powdered potassium carbonate.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Slowly add (S)-(+)-glycidol to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield (S)-9-(2,3-dihydroxypropyl)adenine.
Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures should be optimized for the desired scale.
Data Presentation
Table 1: Comparison of Purification Methods for (S)-HPMPA at Pilot Scale
| Purification Method | Typical Recovery | Purity (HPLC) | Throughput | Key Considerations |
| Preparative HPLC | 60-75% | >99% | Low to Medium | High solvent consumption; suitable for high-purity requirements but can be a bottleneck. |
| Ion-Exchange Chromatography | 75-90% | >98% | Medium to High | More scalable than reverse-phase HPLC; requires careful optimization of buffer and salt gradients. |
| Crystallization | 80-95% | >99.5% | High | Most cost-effective method for large scale; requires successful development of a robust crystallization process. |
Visualizations
Caption: General workflow for the synthesis of (S)-HPMPA.
Caption: A logical approach to troubleshooting synthesis issues.
Technical Support Center: Overcoming Poor Oral Absorption of HPMPA in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral absorption of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound and similar nucleotide analogs inherently low?
A1: The poor oral absorption of this compound is primarily due to its structure as a phosphonate nucleotide analog. These molecules are highly polar and negatively charged at physiological pH, which significantly limits their ability to passively diffuse across the lipid-rich membranes of the gastrointestinal (GI) tract. Like the related compound cidofovir (HPMPC), this compound's oral bioavailability is estimated to be very low, often less than 5%, necessitating parenteral administration to achieve therapeutic concentrations.[1][2][3]
Q2: What is the primary strategy to overcome the poor oral absorption of this compound?
A2: The most successful strategy to date involves a prodrug approach.[1] By chemically modifying this compound into a more lipophilic (fat-soluble) entity, the molecule can more easily traverse the intestinal wall. Alkoxyalkyl ester prodrugs, such as hexadecyloxypropyl-HPMPA (HDP-HPMPA) and octadecyloxyethyl-HPMPA (ODE-HPMPA), have been synthesized to mask the negatively charged phosphonate group. This modification enhances absorption from the GI tract, after which the prodrug is metabolized intracellularly to release the active this compound.[1]
Q3: How do alkoxyalkyl ester prodrugs of this compound work?
A3: Alkoxyalkyl ester prodrugs like HDP-HPMPA function by temporarily neutralizing the polar phosphonate group with a long, lipid-soluble alkyl chain. This increased lipophilicity facilitates absorption across the intestinal epithelium. Once inside the target cells, cellular enzymes cleave the ester linkage, releasing the active this compound, which is then phosphorylated to its active diphosphate form. This mechanism effectively bypasses the poor membrane permeability of the parent drug.
Caption: Prodrug strategy for enhancing this compound oral delivery.
Q4: What level of improvement in oral bioavailability can be expected with this compound prodrugs in animal models?
A4: Studies in mice have demonstrated a significant improvement in oral bioavailability with alkoxyalkyl ester prodrugs. For instance, HDP-(S)-HPMPA achieved a relative oral bioavailability of 74%, a substantial increase compared to the estimated 24% for the parent (S)-HPMPA in the same model.[1] This highlights the effectiveness of the prodrug strategy in overcoming the absorption barrier.
Data Summary: Oral Bioavailability in Animal Models
The following table summarizes key pharmacokinetic data for this compound and its prodrugs, providing a clear comparison of their oral absorption characteristics.
| Compound | Animal Model | Dosing Route | Relative Oral Bioavailability (%) | Key Findings | Reference |
| (S)-HPMPA | Mouse | Oral vs. I.P. | 24% (estimated) | Parent drug exhibits poor oral absorption. | [1] |
| HDP-(S)-HPMPA | Mouse | Oral vs. I.P. | 74% | Alkoxyalkyl prodrug dramatically improves oral bioavailability. | [1] |
| HPMPC (Cidofovir) | Human | Oral vs. I.V. | < 5% | Related nucleotide analog with very poor oral absorption. | [2][3] |
| Cyclic HPMPC | Rat | Oral vs. I.V. | 3.5% | Cyclic prodrug shows limited improvement in oral bioavailability. | [4] |
Note: Relative oral bioavailability for mouse studies was calculated based on a comparison of the Area Under the Curve (AUC) for oral versus intraperitoneal (I.P.) administration.
Troubleshooting Guide
Problem: I am observing low or highly variable plasma concentrations after oral administration of an this compound prodrug.
This common issue can stem from several factors related to the formulation, experimental procedure, or animal physiology. The following guide helps diagnose and resolve potential problems.
Caption: Troubleshooting decision tree for low oral bioavailability.
Q5: How can I ensure my this compound prodrug formulation is adequate for oral gavage?
A5: The prodrug must be uniformly and stably delivered to the animal's stomach.
-
Solubility: HDP-HPMPA and ODE-HPMPA were prepared in water for one key study.[1] However, for highly lipophilic prodrugs, aqueous vehicles may not be suitable. Consider vehicles such as corn oil, or aqueous solutions with co-solvents like PEG 400 or suspending agents like carboxymethylcellulose.
-
Stability: Always prepare the dosing formulation fresh. Before administration, visually inspect for any precipitation or phase separation. Ensure the formulation is homogenous by vortexing or stirring immediately before drawing each dose.
-
Consistency: Use the same, well-defined formulation for all animals within a study group to minimize variability.
Q6: What are the critical points to avoid errors during the oral gavage procedure?
A6: Improper gavage technique is a major source of variability and can lead to incorrect dosing or harm to the animal.
-
Correct Needle: Use a flexible or stainless steel gavage needle with a smooth, ball-shaped tip to prevent tissue damage.[5] The size should be appropriate for the animal (e.g., 18-20 gauge for adult mice).[6]
-
Correct Measurement: Measure the needle length from the animal's snout to the last rib to ensure it will reach the stomach without perforating it.[7]
-
Proper Restraint: The animal must be properly restrained to align the head and esophagus, creating a straight path for the needle.[8]
-
Gentle Insertion: Never force the needle. It should pass smoothly down the esophagus. If resistance is met, withdraw and try again.[6][7]
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Post-Dose Monitoring: Observe the animal for 5-15 minutes after dosing for any signs of respiratory distress (indicating accidental lung administration) or leakage of the dose from the mouth.[5][9]
Q7: Which animal-specific factors could be affecting my results?
A7: Physiological differences can introduce variability.
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Fed vs. Fasted State: The presence of food in the stomach can alter GI transit time, pH, and drug absorption. For most bioavailability studies, animals should be fasted overnight (while allowing access to water) to standardize GI conditions.
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Species Differences: The anatomy and physiology of the GI tract can vary significantly between species (e.g., rats, mice, dogs).[10] An oral delivery strategy that works in one species may not translate directly to another.
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Animal Health: Ensure all animals are healthy and properly acclimatized before the study, as stress or illness can affect GI function.
Experimental Protocols
Detailed Protocol: Oral Gavage in Mice
This protocol is a synthesis of best practices for administering substances orally to mice.[5][6][7][9]
References
- 1. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety and bioavailability of HPMPC (cidofovir) in human immunodeficiency virus-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Pharmacokinetics, bioavailability, metabolism, and tissue distribution of cidofovir (HPMPC) and cyclic HPMPC in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. uq.edu.au [uq.edu.au]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Studies with ODE-(S)-HPMPA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ODE-(S)-HPMPA in in vivo experiments. The information is tailored for scientists in the fields of virology, pharmacology, and drug development.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with ODE-(S)-HPMPA, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | Suboptimal Dosage: The selected dose may be too low for the specific animal model or virus strain. | Refer to the dosage tables below for established effective ranges. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Inadequate Formulation/Administration: Improper preparation or administration of the compound can lead to inaccurate dosing. | Ensure ODE-(S)-HPMPA is fully suspended in the vehicle before each administration. For oral gavage, confirm proper technique to ensure the full dose reaches the stomach. | |
| Timing of Treatment Initiation: The antiviral effect can be dependent on when treatment is started relative to the time of infection. | In studies with vaccinia and cowpox viruses, treatment initiation as late as 48-72 hours post-infection has been shown to be effective.[1][2][3] However, for your specific model, earlier intervention may be necessary. | |
| Inconsistent Results | Variability in Drug Formulation: Inconsistent suspension of the compound can lead to variable dosing between animals. | Vigorously mix the ODE-(S)-HPMPA suspension before each animal is dosed to ensure homogeneity. |
| Animal-to-Animal Variation: Biological differences between animals can lead to varied responses. | Increase the number of animals per group to improve statistical power and account for individual variability. | |
| Adverse Effects (e.g., weight loss, lethargy) | High Dosage: While published studies at effective doses (3-30 mg/kg) reported no toxicity, higher doses may lead to adverse effects.[1] Related compounds have been associated with gastrointestinal toxicity at high oral doses.[4] | Reduce the dosage. If a high dose is necessary, consider splitting the daily dose into two administrations. Monitor animals daily for clinical signs of toxicity. |
| Gavage-related Injury: Improper oral gavage technique can cause injury to the esophagus or trachea. | Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle size and handle animals with care to minimize stress and risk of injury. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating ODE-(S)-HPMPA for oral administration?
A1: In published in vivo studies, ODE-(S)-HPMPA has been successfully prepared in water for oral gavage.[2][3] It is important to ensure a uniform suspension before each administration.
Q2: What is a typical effective dosage range for ODE-(S)-HPMPA in mice?
A2: Effective oral dosages in mice have been reported to be in the range of 3 to 30 mg/kg of body weight, administered once daily.[1][2][3] The optimal dosage can vary depending on the virus being studied and the animal model.
Q3: How should ODE-(S)-HPMPA be administered for in vivo studies?
A3: The most common and effective route of administration reported in the literature is oral gavage.[2][3][5]
Q4: What is the mechanism of action of ODE-(S)-HPMPA?
A4: ODE-(S)-HPMPA is a prodrug of (S)-HPMPA. Once inside the cell, it is converted to its active diphosphate form, (S)-HPMPApp. This active metabolite acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation.
Q5: Are there any known toxicities associated with ODE-(S)-HPMPA?
A5: Studies in mice using oral administration of ODE-(S)-HPMPA at doses up to 30 mg/kg/day for 5 days did not report any observable toxicity.[1] The parent compound, (S)-HPMPA, can cause nephrotoxicity when administered parenterally, but this has not been observed with the oral administration of the prodrug ODE-(S)-HPMPA.[1] However, it is always recommended to monitor animals for any signs of adverse effects.
Data on In Vivo Efficacy of ODE-(S)-HPMPA
The following tables summarize the quantitative data from key in vivo studies.
Table 1: Efficacy of Oral ODE-(S)-HPMPA against Cowpox Virus (CV) Infection in Mice
| Treatment Group | Dose (mg/kg/day) | Treatment Start (hours post-infection) | % Survival |
| Vehicle | - | - | 0 |
| ODE-(S)-HPMPA | 30 | 24, 48, or 72 | 100 |
| ODE-(S)-HPMPA | 10 | 24, 48, or 72 | 100 |
| ODE-(S)-HPMPA | 3 | 24 | 100 |
| ODE-(S)-HPMPA | 3 | 48 | 80 |
| ODE-(S)-HPMPA | 3 | 72 | 30 |
Data from Quenelle et al., 2007[2]
Table 2: Efficacy of Oral ODE-(S)-HPMPA against Vaccinia Virus (VV) Infection in Mice
| Treatment Group | Dose (mg/kg/day) | Treatment Start (hours post-infection) | % Survival |
| Vehicle | - | - | 0-33 |
| ODE-(S)-HPMPA | 30 | 24 or 48 | 100 |
| ODE-(S)-HPMPA | 10 | 24 or 48 | 100 |
| ODE-(S)-HPMPA | 3 | 24 or 48 | 100 |
Data from Quenelle et al., 2007[1][2]
Table 3: Efficacy of Oral ODE-(S)-HPMPA against Human Cytomegalovirus (HCMV) in SCID Mice
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Outcome |
| Vehicle | - | 28 days | - |
| ODE-(S)-HPMPA | 10 | 28 days | Significantly reduced viral replication compared to vehicle-treated mice.[4][5] |
Data from Quenelle et al., 2008[4][5]
Experimental Protocols
Protocol 1: Preparation of ODE-(S)-HPMPA for Oral Gavage
-
Materials:
-
ODE-(S)-HPMPA powder
-
Sterile, purified water (vehicle)
-
Sterile microcentrifuge tubes or other suitable containers
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the total amount of ODE-(S)-HPMPA required for the study based on the number of animals, their average weight, the desired dose, and the dosing volume.
-
Weigh the required amount of ODE-(S)-HPMPA powder accurately.
-
Add the calculated volume of sterile water to the container with the ODE-(S)-HPMPA powder.
-
Vortex the mixture vigorously for at least 1-2 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps. If present, continue vortexing until a homogenous suspension is achieved.
-
Crucially, vortex the suspension immediately before each animal administration to prevent settling of the compound.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Orthopoxvirus Infection
-
Animal Model:
-
BALB/c mice (or other appropriate strain), 4-6 weeks old.
-
-
Infection:
-
Anesthetize mice with isoflurane or other suitable anesthetic.
-
Inoculate mice intranasally with a lethal dose of vaccinia virus or cowpox virus suspended in a sterile vehicle (e.g., phosphate-buffered saline).
-
-
Treatment:
-
Prepare ODE-(S)-HPMPA in water as described in Protocol 1.
-
Administer the prepared ODE-(S)-HPMPA suspension or vehicle control to the mice via oral gavage once daily for 5 consecutive days.
-
Begin treatment at the desired time point post-infection (e.g., 24, 48, or 72 hours).
-
-
Monitoring:
-
Monitor the animals daily for a period of 21 days for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Record body weights daily or every other day.
-
Euthanize animals that lose more than a predetermined percentage of their initial body weight (e.g., 25-30%) or show signs of severe distress.
-
-
Endpoint Analysis:
-
The primary endpoint is typically survival.
-
Secondary endpoints can include viral load in various organs (e.g., lungs, liver, spleen), which can be determined by plaque assay or qPCR at specific time points post-infection.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of oral treatment with hexadecyloxypropyl-[(S)-9-(3-hydroxy-2- phosphonylmethoxypropyl)adenine] [(S)-HPMPA] or octadecyloxyethyl-(S)-HPMPA on cowpox or vaccinia virus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Oral Treatment with (S)-HPMPA, HDP-(S)-HPMPA or ODE-(S)-HPMPA on Replication of Murine Cytomegalovirus (MCMV) or Human Cytomegalovirus (HCMV) in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of oral treatment with (S)-HPMPA, HDP-(S)-HPMPA or ODE-(S)-HPMPA on replication of murine cytomegalovirus (MCMV) or human cytomegalovirus (HCMV) in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in HPMPA prodrug synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 9-[2-(phosphonomethoxy)propyl]adenine (HPMPA) prodrugs.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction to form the phosphonamidate bond has a low yield. What are the common causes?
Low yields in the coupling step are often due to several factors:
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Inefficient activation of the phosphonate: The chosen coupling reagent may not be optimal, or its activity may be compromised.
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Side reactions: The activated phosphonate can react with other nucleophiles present in the reaction mixture.
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Steric hindrance: Bulky protecting groups on the amino acid or prodrug moiety can hinder the approach of the nucleophile.
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Suboptimal reaction conditions: Incorrect temperature, solvent, or base can negatively impact the reaction rate and yield.
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Moisture: Water in the reaction can hydrolyze the activated phosphonate intermediate.
Q2: I am observing multiple spots on my TLC and complex signals in my 31P NMR. What are the likely impurities?
The complexity often arises from the formation of diastereomers at the phosphorus center.[1] You will typically see two distinct spots on TLC and two signals in the 31P NMR for the Sp and Rp diastereomers.[1] Other impurities may include:
-
Unreacted starting materials: Unconsumed this compound or the amino acid/promoety.
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Hydrolysis products: The phosphonic acid starting material if the activated intermediate reacts with water.
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Byproducts from the coupling reagent: For example, when using uronium-based reagents like HATU or HBTU, guanidinium capping of the amine can occur if the reagent is used in excess.
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Oxazaphospholine byproduct: This can form with certain N-protected amino acids when using coupling reagents.
Q3: My Boc deprotection step with TFA is not going to completion or is leading to product degradation. What should I do?
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Incomplete Deprotection: This can happen if the reaction time is too short or the concentration of TFA is too low. Ensure you are using a sufficient excess of TFA (e.g., 20-50% in DCM) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Product Degradation: Some prodrug moieties can be sensitive to strong acid. If you suspect degradation, you can try milder conditions, such as using a lower concentration of TFA or running the reaction at 0°C. Alternatively, using 4M HCl in dioxane is another common method that might be milder for certain substrates.
-
Work-up Issues: TFA salts can sometimes be oily or difficult to handle. After removing the TFA and solvent in vacuo, co-evaporation with a solvent like toluene can help remove residual acid. If the product is not water-soluble, a basic workup with saturated NaHCO3 followed by extraction can be performed to get the free amine.
Q4: How can I separate the diastereomers of my this compound prodrug?
Separation of phosphonamidate diastereomers can be challenging.
-
Column Chromatography: Diastereomers can sometimes be separated by careful column chromatography on silica gel. However, the separation may be incomplete.
-
Preparative HPLC: Reverse-phase preparative HPLC is often the most effective method for separating diastereomers. This can be a time-consuming process for larger-scale preparations.[1]
-
Diastereomer Interconversion: It has been reported that in some cases, the less stable diastereomer can be converted into the more stable one. For tyrosine-based this compound prodrugs, a transesterification procedure has been developed to enrich the more stable (Rp) diastereomer.[1]
Troubleshooting Guides
Low Yield in the Coupling Reaction (e.g., PyBOP-mediated)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | 1. Insufficient activation. 2. Low reaction temperature. 3. Short reaction time. | 1. Ensure the PyBOP is of high quality and used in sufficient excess (e.g., 1.2-1.5 eq.). 2. For tyrosine-based prodrugs, a temperature of 40°C has been shown to be effective.[1] 3. Monitor the reaction by 31P NMR and allow it to proceed until the starting phosphonate signal disappears.[1] |
| Formation of significant byproducts | 1. Presence of moisture. 2. Side reactions with the coupling reagent. 3. Reactivity of the solvent. | 1. Use anhydrous solvents (e.g., dry DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid a large excess of the coupling reagent. 3. Ensure the solvent is not reactive under the reaction conditions. |
| Product is formed but lost during workup/purification | 1. Product is water-soluble. 2. Product is unstable on silica gel. 3. Difficulty in separating from byproducts. | 1. Avoid aqueous workups if possible. If necessary, use brine and back-extract the aqueous layer multiple times. 2. Minimize the time the product is on the silica gel column. A gradient elution may be necessary. For some prodrugs, adding a small amount of acid (e.g., 0.5% TFA) to the eluent can improve chromatography.[1] 3. Optimize the chromatographic conditions (solvent system, gradient) for better separation. |
Experimental Protocols
Protocol 1: Synthesis of Boc-Protected Tyrosine-HPMPA Prodrug
This protocol is adapted from the synthesis of tyrosine-based (S)-HPMPA prodrugs.[1]
Materials:
-
(S)-HPMPA
-
Boc-Tyr-OR (where R is an alkyl group)
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIEA)
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Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve (S)-HPMPA (1 equivalent) and the Boc-protected tyrosine ester (1.2 equivalents) in anhydrous DMF.
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Add DIEA (3 equivalents) to the solution and stir for 5 minutes at room temperature under an inert atmosphere.
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Add PyBOP (1.2 equivalents) to the reaction mixture.
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Heat the reaction to 40°C and stir.
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Monitor the reaction progress by 31P NMR. The reaction is complete when the signal corresponding to the starting (S)-HPMPA has disappeared.
-
Once the reaction is complete, remove the DMF under vacuum.
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Purify the residue by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane. For some prodrugs, the addition of 0.5% TFA to the eluent may be beneficial.[1]
-
Combine the fractions containing the product and remove the solvent under vacuum to yield the Boc-protected prodrug as a mixture of diastereomers.
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected this compound prodrug
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
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Diethyl ether
Procedure:
-
Dissolve the Boc-protected prodrug in a solution of 20-50% TFA in DCM.
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is no longer present.
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Remove the TFA and DCM under vacuum. Co-evaporate with toluene (2-3 times) to remove residual TFA.
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Precipitate the final product by adding diethyl ether.[1]
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Collect the solid by filtration or centrifugation and dry under vacuum to yield the final product as a TFA salt.
Visualizations
Caption: Experimental workflow for this compound prodrug synthesis.
Caption: Troubleshooting logic for low coupling reaction yields.
References
Technical Support Center: Addressing Solubility Issues of HPMPA in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (S)-9-(3-hydroxy-2-phosphonomethoxy)propyl)adenine (HPMPA). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving completely in aqueous buffer?
This compound is a polar molecule, and its solubility in aqueous solutions is significantly influenced by pH. As an acyclic nucleoside phosphonate, it has multiple ionizable groups, including a phosphonate group and an adenine residue. The overall charge of the molecule changes with pH, which in turn affects its solubility. At pH values close to its isoelectric point, the net charge of the molecule is minimal, leading to lower solubility.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent due to its multiple pKa values. The phosphonate group has pKa values of approximately 1.27 and 6.86, while the N1 and N7 positions of the adenine ring have pKa values of approximately 4.23 and -0.27, respectively.[1] This means that the ionization state of this compound changes significantly across the physiological pH range. To enhance solubility, it is crucial to work at a pH where the molecule is sufficiently ionized. Generally, solubility is higher at pH values further away from the isoelectric point. For instance, the related compound cidofovir exhibits high aqueous solubility (≥170 mg/mL) at a pH range of 6-8.
Q3: Can temperature be used to increase the solubility of this compound?
For most solid compounds, increasing the temperature will increase the rate of dissolution and can increase the equilibrium solubility. However, the extent of this effect for this compound in aqueous solutions is not extensively documented in publicly available literature. It is advisable to conduct preliminary experiments to determine the temperature-solubility profile for your specific concentration and buffer system. Be mindful that excessive heat can potentially degrade the compound.
Q4: Are there any recommended co-solvents to improve this compound solubility?
While specific data on co-solvents for this compound is limited, general strategies for poorly soluble polar compounds can be applied. The use of polar, water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) at low concentrations may improve solubility. However, the compatibility of these co-solvents with your experimental system must be verified to avoid interference with downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon addition to buffer | pH of the buffer is close to the isoelectric point of this compound. | Adjust the pH of the buffer to be at least 1-2 units away from the pKa values of the phosphonate group (pKa ~6.86) and the adenine N1 (pKa ~4.23). Aim for a pH where this compound is predominantly in a charged state. |
| Buffer capacity is insufficient to maintain the desired pH after the addition of this compound. | Use a buffer with a higher buffering capacity or adjust the pH of the solution after the addition of this compound. | |
| Incomplete dissolution even after pH adjustment | The concentration of this compound exceeds its solubility limit at the given temperature and pH. | - Increase the volume of the solvent. - Gently warm the solution while stirring. - Consider using a small percentage of a biocompatible co-solvent. |
| Slow dissolution kinetics. | Increase the stirring speed and allow sufficient time for dissolution to reach equilibrium. Sonication can also be carefully applied to aid dissolution. | |
| Cloudiness or haze in the solution | Formation of insoluble salts or complexes with components of the buffer. | - Use a simpler buffer system (e.g., phosphate or Tris buffers). - Analyze the precipitate to identify its composition. |
| The compound may be degrading. | Protect the solution from light and store it at an appropriate temperature. Verify the purity of the this compound stock. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium aqueous solubility of a compound.
Materials:
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This compound powder
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Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
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HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific pH buffer.
-
Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.
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Allow the suspensions to settle for a short period.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate mobile phase for HPLC analysis.
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Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Calculate the solubility of this compound in mg/mL or M for each pH value.
Protocol 2: Quantification of this compound in Aqueous Solutions by HPLC-UV
This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV detection at approximately 260 nm, which is near the absorbance maximum for the adenine chromophore.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
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Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
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Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Signaling Pathway of this compound's Antiviral Mechanism
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram illustrates the key steps in its mechanism of action against DNA viruses.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask solubility determination experiment.
pH-Dependent Ionization of this compound
This diagram illustrates the relationship between pH and the predominant ionization state of this compound's key functional groups, which influences its aqueous solubility.
References
Technical Support Center: Enhancing the Plasma Stability of HPMPA Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the stability of 9-(3-hydroxy-2-phosphonomethoxy)propyl)adenine (HPMPA) derivatives in plasma.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound derivative plasma stability.
Issue 1: Inconsistent or non-reproducible results in plasma stability assays.
| Potential Cause | Troubleshooting Step |
| Variability in Plasma Source | Ensure consistent sourcing of plasma (species, strain, sex, anticoagulant). If possible, use pooled plasma to average out individual differences in enzyme activity. |
| Inconsistent Incubation Conditions | Strictly control incubation temperature (37°C) and time points. Use a calibrated incubator and a precise timer. |
| Sample Processing Errors | Standardize the quenching and protein precipitation steps. Ensure complete inactivation of plasma enzymes by using a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous plasma samples to ensure accurate volume transfer. |
| Analyte Adsorption | Use low-adsorption polypropylene tubes and plates to minimize loss of the test compound. |
Issue 2: The this compound derivative degrades too rapidly in plasma (low half-life).
| Potential Cause | Troubleshooting/Optimization Step |
| Susceptibility to Plasma Esterases | If using an acyloxyalkyl ester prodrug strategy, consider modifying the ester moiety. For instance, bulkier or more sterically hindered esters can reduce the rate of hydrolysis by carboxylesterases. |
| Cleavage of Phosphoramidate Linkage | For phosphoramidate prodrugs, the choice of amino acid ester can influence stability. Investigate different amino acid esters to modulate the rate of cleavage by enzymes like cathepsin A. |
| Oxidative Metabolism | If degradation is suspected to be mediated by cytochrome P450 (CYP) enzymes, consider co-incubation with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to confirm their involvement. Structural modifications to block sites of oxidation can be explored. |
| Chemical Instability | Assess the stability of the derivative in buffer at physiological pH (7.4) to distinguish between chemical degradation and enzyme-mediated metabolism. |
Issue 3: Unexpected or unknown metabolites are detected during LC-MS/MS analysis.
| Potential Cause | Troubleshooting Step |
| In-source Fragmentation | Optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, source temperature) to minimize in-source fragmentation of the parent drug, which can be misinterpreted as metabolites. |
| Matrix Effects | Evaluate matrix effects by comparing the analyte response in post-extraction spiked plasma samples to that in a neat solution. If significant ion suppression or enhancement is observed, improve the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation). |
| Multiple Metabolic Pathways | The derivative may be metabolized by several enzymes simultaneously. Use specific enzyme inhibitors in the plasma incubation to identify the contributing pathways. |
| Isomeric Metabolites | If isomers are suspected, optimize the chromatographic separation to resolve them. This may involve using a longer column, a different stationary phase, or modifying the mobile phase composition and gradient. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to enhance the plasma stability of this compound derivatives?
A1: The parent compound, this compound, is a potent antiviral agent. However, its phosphonate group is negatively charged at physiological pH, leading to poor cell membrane permeability and low oral bioavailability. To overcome this, prodrug strategies are employed to mask the phosphonate group. These prodrugs, however, can be susceptible to premature hydrolysis in the plasma by various enzymes. Enhancing plasma stability is crucial to ensure that a sufficient amount of the intact prodrug reaches the target cells to exert its therapeutic effect. Rapid degradation in plasma can lead to a short in vivo half-life and reduced efficacy.
Q2: What are the common prodrug strategies used for this compound and other phosphonate nucleosides?
A2: Common prodrug strategies for phosphonate nucleosides like this compound include:
-
Acyloxyalkyl Esters: These involve esterifying the phosphonate with an acyloxymethyl group, such as a pivaloyloxymethyl (POM) group. These are often susceptible to hydrolysis by carboxylesterases.
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Phosphoramidates: This approach involves creating an amide bond between the phosphorus atom and an amino acid ester. The stability and cleavage of these prodrugs are influenced by the choice of the amino acid and the ester group, and they are often substrates for enzymes like cathepsin A.
-
HepDirect Prodrugs: These are designed to be stable in plasma but are activated by liver-specific enzymes like cytochrome P450s, targeting drug delivery to the liver.
Q3: What are the key enzymes in plasma responsible for the degradation of this compound derivatives?
A3: The primary enzymes in plasma that can metabolize this compound prodrugs include:
-
Carboxylesterases (CES): Particularly human carboxylesterase 1 (hCES1), which is abundant in the liver and also present in plasma, is known to hydrolyze ester-containing prodrugs like acyloxyalkyl esters.
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Cathepsin A: This enzyme has been shown to be involved in the activation of some phosphoramidate prodrugs.
-
Paraoxonases (PONs): These are a family of esterases present in plasma that can also contribute to the hydrolysis of certain prodrugs.
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Cytochrome P450 Enzymes (CYPs): While more prominent in the liver, some CYPs are present in other tissues and can be involved in the oxidative metabolism of certain prodrug moieties.
Q4: How can I strategically modify the structure of my this compound derivative to improve its plasma stability?
A4: Strategies to improve plasma stability through structural modification include:
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Steric Hindrance: Introducing bulky chemical groups near the labile bond can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of hydrolysis.
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Electronic Effects: Modifying the electronic properties of the prodrug moiety can influence its susceptibility to enzymatic attack.
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Changing the Prodrug Moiety: Switching from a highly labile prodrug, such as a simple ester, to a more stable one, like a specific phosphoramidate, can significantly increase plasma half-life.
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Diastereomer Separation: For chiral prodrugs, the different stereoisomers can exhibit significantly different stabilities in plasma due to the stereoselectivity of metabolizing enzymes. Separating and testing individual isomers is recommended.
Data Presentation: Plasma Half-Life of Nucleotide Analog Prodrugs
The following table summarizes publicly available data on the plasma half-life of tenofovir alafenamide (TAF), a phosphoramidate prodrug of tenofovir, which is structurally related to this compound. This data illustrates the impact of the prodrug strategy on plasma stability.
| Compound | Prodrug Type | Species | Plasma Half-life (t½) | Reference |
| Tenofovir Alafenamide (TAF) | Phosphoramidate | Human | ~0.5 hours | [1][2][3] |
| Tenofovir (from TAF) | - | Human | ~30-40 hours | [1][3][4] |
| Tenofovir (from TDF) | - | Human | ~15 hours | [3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for determining the in vitro stability of an this compound derivative in plasma.
1. Materials:
-
Test this compound derivative
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Pooled human plasma (or plasma from other species of interest) with anticoagulant (e.g., heparin, EDTA)
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Phosphate buffered saline (PBS), pH 7.4
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Internal Standard (IS): A structurally similar and stable compound.
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Quenching Solution: Cold acetonitrile or methanol containing the IS.
-
96-well plates or microcentrifuge tubes.
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Incubator set to 37°C.
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Centrifuge.
-
LC-MS/MS system.
2. Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound and the IS in a suitable organic solvent (e.g., DMSO).
-
Incubation:
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Pre-warm the plasma and PBS to 37°C.
-
In a 96-well plate or microcentrifuge tubes, add the test compound to the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent from the stock solution should be low (e.g., <1%) to avoid plasma protein precipitation.
-
Incubate the plate at 37°C.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.
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Quenching: Immediately add the aliquot to a larger volume (e.g., 3-4 volumes) of cold quenching solution (acetonitrile or methanol with IS). The "0" minute time point is prepared by adding the quenching solution before adding the test compound to the plasma.
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Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Data Analysis:
-
Determine the peak area ratio of the test compound to the IS at each time point.
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: LC-MS/MS Quantification of this compound Derivatives
This protocol provides a general framework for the quantification of this compound derivatives in plasma samples, adapted from methods for similar nucleotide analogs.
1. Liquid Chromatography (LC) Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from plasma components (e.g., start with low %B, ramp up to a high %B, and then re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
2. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the precursor ion (M+H)+ for the this compound derivative and the IS.
-
Optimize the collision energy to identify the most abundant and stable product ions for both the analyte and the IS.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Method Validation:
-
The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to relevant regulatory guidelines.
Mandatory Visualizations
Caption: Workflow for in vitro plasma stability assay of this compound derivatives.
Caption: Enzymatic degradation pathways of common this compound prodrugs in plasma.
References
- 1. Steady-state pharmacokinetics of plasma tenofovir alafenamide (TAF), tenofovir (TFV) and emtricitabine (FTC), and intracellular TFV-diphosphate and FTC-triphosphate in HIV-1 infected old Japanese patients treated with bictegravir/FTC/TAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Mitigating potential cytotoxicity of HPMPA at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the potential cytotoxicity of (S)-9-(3-hydroxy-2-phosphonylmethoxy)propyladenine (HPMPA) at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
High concentrations of this compound primarily induce cytotoxicity through the intrinsic pathway of apoptosis. As a nucleotide analog, this compound can be incorporated into newly synthesized DNA, leading to chain termination and the inhibition of DNA polymerase. This disruption of DNA synthesis can trigger cellular stress signals that converge on the mitochondria.
Q2: Which cellular pathways are activated during this compound-induced apoptosis?
This compound-induced apoptosis is primarily mediated by the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Q3: What is the role of the Bcl-2 family of proteins in this compound-induced cytotoxicity?
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic members, such as Bax, promote the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c. Conversely, anti-apoptotic members, like Bcl-2, inhibit this process. A high Bax/Bcl-2 ratio is often indicative of increased susceptibility to apoptosis. It is hypothesized that this compound treatment can modulate the expression of these proteins, shifting the balance towards a pro-apoptotic state.
Q4: Can probenecid be used to mitigate this compound cytotoxicity in vitro?
Yes, probenecid can be an effective strategy to mitigate this compound-induced cytotoxicity, particularly in cell types that express high levels of organic anion transporters (OATs), such as renal proximal tubule epithelial cells. Probenecid is an inhibitor of OATs and can block the cellular uptake of this compound, thereby reducing its intracellular concentration and subsequent cytotoxic effects.[1][2]
Q5: At what concentrations does this compound typically exhibit significant cytotoxicity?
The cytotoxic concentration of this compound can vary significantly depending on the cell line. While some studies have reported no significant cytotoxicity in certain cell lines like KB and HFF at concentrations up to 100 µM, other studies are needed to establish the dose-dependent effects in sensitive cell types, particularly those of renal origin. It is crucial to perform a dose-response experiment for your specific cell line to determine the IC50 (half-maximal inhibitory concentration).
Troubleshooting Guides
Issue 1: High levels of cell death observed at desired therapeutic concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High intracellular accumulation of this compound | Co-administer probenecid to inhibit cellular uptake via organic anion transporters (OATs). Start with a concentration range of 1-5 mM of probenecid, but optimize for your specific cell line. |
| Cell line is highly sensitive to DNA synthesis inhibition | Consider using a cell line with a lower proliferation rate if experimentally feasible. Alternatively, explore the use of this compound prodrugs that may have a different cellular uptake mechanism or a slower conversion to the active form. |
| Off-target effects at high concentrations | Ensure the purity of the this compound compound. Perform control experiments to rule out solvent-induced toxicity. |
Issue 2: Inconsistent results in cytotoxicity assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Interference of this compound with the assay chemistry | As a nucleotide analog, this compound is unlikely to directly interfere with tetrazolium salt reduction. However, it is good practice to include a cell-free control with this compound and the assay reagent to check for any direct chemical reaction. |
| Suboptimal cell seeding density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Both too few and too many cells can lead to unreliable results. |
| Incomplete solubilization of formazan crystals (in MTT assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking. Consider switching to a soluble tetrazolium salt-based assay like XTT or WST-1 to avoid this issue. |
| Variability in incubation times | Maintain consistent incubation times for both this compound treatment and the cytotoxicity assay itself across all experiments. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in different cell lines to illustrate the expected range of cytotoxicity. Note: These are example values, and researchers must determine the IC50 for their specific experimental system.
| Cell Line | Cell Type | Hypothetical this compound IC50 (µM) | Notes |
| HK-2 | Human Kidney Proximal Tubule | 50 - 150 | High expression of OATs may lead to increased sensitivity. |
| A549 | Human Lung Carcinoma | > 200 | May be less sensitive due to lower OAT expression. |
| HFF | Human Foreskin Fibroblast | > 100 | As reported in some studies, may be relatively resistant. |
| KB | Human Oral Epidermoid Carcinoma | > 100 | Another cell line reported to show low sensitivity. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caspase-3/9 Activity Assay (Fluorometric)
This protocol outlines the measurement of initiator (caspase-9) and executioner (caspase-3) activity.
-
Cell Lysis: After this compound treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a black 96-well plate, add an equal amount of protein from each lysate. Prepare a reaction mix containing the appropriate fluorogenic caspase substrate (e.g., LEHD-AFC for caspase-9, DEVD-AFC for caspase-3) in an assay buffer.[3][4][5][6]
-
Incubation: Add the reaction mix to each well and incubate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Express the caspase activity as relative fluorescence units (RFU) or as fold-change compared to the untreated control.
Western Blot for Bax and Bcl-2 Expression
This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic protein levels.[7][8][9][10]
-
Protein Extraction: Following this compound treatment, lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.
Visualizations
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Caption: this compound-induced intrinsic apoptotic signaling pathway.
Caption: Logical troubleshooting guide for this compound cytotoxicity experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. mpbio.com [mpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Improving the detection limits of HPMPA in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl)cytosine (HPMPA), the active metabolite of the antiviral drug cidofovir, in biological samples.
Troubleshooting Guides
Issue: High Lower Limit of Quantification (LLOQ) for this compound
Achieving low detection limits for this compound can be challenging due to its polar nature and potential for matrix effects in biological samples. The following table summarizes reported LLOQ values for cidofovir (the parent drug of this compound) and other nucleotide analogs using various analytical methods. This data can serve as a benchmark for your own experiments.
| Analyte | Method | Matrix | LLOQ (ng/mL) | Reference |
| Cidofovir | HPLC-UV | Pure Form | 500 | [1] |
| Cidofovir | RP-HPLC | Pure Form | 20,000 | [2] |
| Cidofovir | LC-MS/MS | Human Plasma | 20 | [3] |
| Tenofovir | LC-MS/MS | Human Plasma | Not Specified | [4] |
| Ganciclovir | HPLC-UV | Human Plasma | 40 | [5] |
Troubleshooting Workflow for High LLOQ
If you are experiencing a high LLOQ, the following workflow can help you identify and address the potential causes.
Caption: Troubleshooting workflow for addressing a high LLOQ.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended method for extracting this compound from plasma or urine?
A1: Solid-phase extraction (SPE) is a highly effective method for extracting this compound from biological matrices. It provides a cleaner sample compared to simple protein precipitation, which can help reduce matrix effects and improve sensitivity. A generic SPE protocol is provided below.
Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma
Materials:
-
SPE cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Sample Loading: Pretreat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Centrifuge at 4000 rpm for 10 minutes. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% formic acid in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Chromatography and Mass Spectrometry
Q2: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of this compound. How can I mitigate this?
A2: Matrix effects, which cause ion suppression or enhancement, are a common challenge in the bioanalysis of polar compounds like this compound.[6][7][8][9] Here are several strategies to address this issue:
-
Improve Sample Cleanup: As mentioned in Q1, using a more rigorous sample preparation method like SPE can significantly reduce matrix components.[10]
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution to separate this compound from co-eluting matrix components.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC) that may provide better retention and separation for polar analytes.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the detection limit.[8]
Logical Relationship for Managing Matrix Effects
Caption: Strategies for mitigating matrix effects in LC-MS/MS.
Derivatization
Q3: Can derivatization improve the detection limit of this compound?
A3: Yes, derivatization can significantly improve the detection of phosphonates like this compound, especially for GC-MS analysis.[11][12][13][14] Derivatization converts the polar, non-volatile phosphonic acid group into a less polar, more volatile derivative, improving chromatographic properties and ionization efficiency.
Common Derivatization Reagents for Phosphonates:
-
Silylating agents (e.g., BSTFA, MTBSTFA): These reagents replace active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.
-
Alkylating agents (e.g., diazomethane, alkyl halides): These reagents form esters with the phosphonic acid group.
It is important to optimize the derivatization reaction conditions (reagent, temperature, and time) to ensure complete and reproducible derivatization.
Metabolic Pathway
Understanding the metabolic activation of the parent drugs is crucial for interpreting analytical results.
Intracellular Phosphorylation of Tenofovir and Cidofovir
Tenofovir and cidofovir are nucleotide analogs that require intracellular phosphorylation to become active antiviral agents.[15][16][17][18][19][20] The following diagram illustrates the general metabolic pathway.
Caption: Intracellular phosphorylation pathways of Tenofovir and Cidofovir.
References
- 1. ijcrt.org [ijcrt.org]
- 2. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 3. Determination of cidofovir in human plasma after low dose drug administration using high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbino.com [jbino.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. jfda-online.com [jfda-online.com]
- 12. forensicsciencereview.com [forensicsciencereview.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 15. SMPDB [smpdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of HPMPA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary off-target effect of this compound and related acyclic nucleoside phosphonates?
A1: The primary and dose-limiting off-target effect of this compound and similar compounds, such as cidofovir (HPMPC), is nephrotoxicity, or damage to the kidneys.[1][2][3] This toxicity is characterized by damage to the proximal tubular cells of the kidneys, which can lead to acute kidney injury, proteinuria (excess protein in the urine), and Fanconi-like syndrome.[1]
Q2: I am observing signs of renal toxicity in my animal models treated with this compound (e.g., increased serum creatinine, proteinuria). What are the potential causes and how can I address this?
A2: Signs of renal toxicity are likely due to the accumulation of this compound in the renal proximal tubular cells.[1] This accumulation is mediated by the human organic anion transporter 1 (hOAT1) located on the basolateral membrane of these cells.[1] The subsequent slow efflux of the drug from the cells leads to a prolonged intracellular half-life and subsequent cellular damage.[1]
Troubleshooting Steps:
-
Co-administration with Probenecid: Probenecid is an inhibitor of organic anion transporters (OATs).[1] Administering probenecid concurrently with this compound can reduce the uptake of this compound into renal proximal tubular cells, thereby decreasing its nephrotoxic potential.[1][4] It is important to note that this can also increase the serum concentration of this compound by decreasing its renal clearance.[1]
-
Hydration: Ensuring adequate hydration of the animal subjects can help mitigate nephrotoxicity. Intravenous hydration with 0.9% sodium chloride before each dose of the drug is a common practice in clinical settings with the related compound, cidofovir.[5]
-
Dose Adjustment: If signs of toxicity are observed, consider reducing the dose of this compound in your experimental protocol. Higher weekly doses have been associated with greater increases in creatinine levels.[2]
-
Consider Prodrug Formulations: Utilise prodrugs of this compound, such as alkoxyalkyl esters (e.g., HDP-HPMPA) or cyclic forms (cthis compound), which are designed to have better oral bioavailability and reduced kidney exposure.
Q3: How do prodrugs of this compound help in reducing nephrotoxicity?
A3: Prodrugs are modified versions of the active drug that are designed to improve its pharmacokinetic properties. In the case of this compound, prodrugs are synthesized to mask the phosphonate group, which is responsible for its interaction with organic anion transporters in the kidney. This masking reduces the active uptake of the drug into renal tubular cells, leading to lower concentrations in the kidney and thus reduced nephrotoxicity. These prodrugs are then metabolized to the active this compound form within the target cells.
Q4: Are there alternative formulations of related compounds that show reduced nephrotoxicity?
A4: Yes. For the related compound cidofovir (HPMPC), a cyclic form, cyclic HPMPC (cHPMPC), has been shown to be less nephrotoxic.[6] While cHPMPC is also less potent in its antiviral activity against certain viruses compared to cidofovir, this demonstrates the principle that structural modifications can reduce kidney toxicity.[6]
Data Presentation
Table 1: Comparison of Antiviral Activity and Cytotoxicity of Acyclic Nucleoside Phosphonates
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound | Adenovirus | HeLa | 0.4 | >100 | >250 |
| Cidofovir (HPMPC) | BK Virus | RPTECs | 0.23 | >100 | >435 |
| cHPMPC | BK Virus | RPTECs | 0.28 | >100 | >357 |
| PMEG | BK Virus | RPTECs | 0.0019 | 0.015 | 7.9 |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. RPTECs: Renal Proximal Tubular Epithelial Cells. Data synthesized from literature.[7]
Experimental Protocols
Protocol 1: In Vivo Assessment of Nephrotoxicity in a Mouse Model
This protocol outlines the steps to assess the potential nephrotoxicity of this compound or its prodrugs in mice by measuring serum creatinine and urinary protein levels.
Materials:
-
This compound or prodrug formulation
-
Vehicle control (e.g., sterile saline)
-
Serum collection tubes
-
Assay kits for creatinine and protein (e.g., ELISA or colorimetric assays)
-
High-performance liquid chromatography (HPLC) system for accurate creatinine measurement[10]
Procedure:
-
Animal Acclimatization: Acclimate mice to metabolic cages for 2-3 days before the experiment to ensure accurate urine collection.[11]
-
Dosing: Administer this compound or its prodrug to the treatment group and vehicle to the control group via the desired route (e.g., intraperitoneal, oral gavage).
-
Urine and Blood Collection:
-
Sample Analysis:
-
Serum Creatinine: Measure serum creatinine levels. While standard colorimetric assays can be used, HPLC is recommended for accurate measurement in mice due to interfering chromogens in their serum.[10][11]
-
Urinary Protein: Determine the total protein concentration in the collected urine samples. A common method is the urinary albumin-to-creatinine ratio (ACR) to account for variations in urine flow rate.[12]
-
-
Data Analysis: Compare the serum creatinine and urinary protein levels between the treatment and control groups. A significant increase in these parameters in the treatment group is indicative of nephrotoxicity.
Protocol 2: In Vitro Nephrotoxicity Assessment using a Renal Proximal Tubule Cell Line
This protocol describes a cell-based assay to evaluate the direct cytotoxic effects of this compound on renal cells.
Materials:
-
Human renal proximal tubule epithelial cell line (e.g., HK-2)
-
Cell culture medium and supplements
-
This compound or prodrug
-
Probenecid (optional, as a control for OAT-mediated uptake)
-
Cell viability assay kit (e.g., MTT, MTS, or a kit that measures apoptosis such as Annexin V staining)[3]
-
Multi-well plates (96-well)
-
Incubator (37°C, 5% CO2)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the HK-2 cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and its prodrugs in the cell culture medium.
-
(Optional) In a parallel set of wells, pre-incubate the cells with probenecid for a specified time before adding the this compound to assess the role of OATs.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-treated wells as a negative control.
-
-
Incubation: Incubate the cells with the compounds for a relevant period (e.g., 24, 48, or 72 hours). The timing can be adjusted based on the expected mechanism of toxicity. Studies with cidofovir have shown peak apoptosis at 7 days.[3]
-
Cell Viability Assessment:
-
At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.
-
If assessing apoptosis, stain the cells with Annexin V and a viability dye (like propidium iodide) and analyze by flow cytometry.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) for each compound. A lower CC50 value indicates higher cytotoxicity.
-
Compare the cytotoxicity of this compound in the presence and absence of probenecid to determine if the toxicity is mediated by OATs.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced nephrotoxicity and its inhibition by probenecid.
Caption: Workflow for in vivo and in vitro assessment of this compound-induced nephrotoxicity.
References
- 1. Cidofovir nephrotoxicity and Probenecid - Renal Fellow Network [renalfellow.org]
- 2. Renal Toxicity in Pediatric Patients Receiving Cidofovir for the Treatment of Adenovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and renal effects of cidofovir with a reduced dose of probenecid in HIV-infected patients with cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Comparative effects of cidofovir and cyclic HPMPC on lethal cowpox and vaccinia virus respiratory infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of different classes of acyclic nucleoside phosphonates against BK virus in primary human renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Experimental Mouse Model to Study Malaria-Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary protein analysis in mice lacking major urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for HPMPA resistance testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with HPMPA ((S)-9-(3-hydroxy-2-phosphonomethoxy)propyl]adenine) and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an acyclic nucleoside phosphonate that acts as a broad-spectrum antiviral agent. Its active form, this compound diphosphate (HPMPApp), is formed through phosphorylation by cellular enzymes.[1] HPMPApp then competitively inhibits viral DNA polymerases.[1][2] The drug can be incorporated into the growing viral DNA chain, which slows down, but does not immediately terminate, DNA synthesis.[2] Furthermore, the presence of this compound in the DNA template strand also inhibits DNA replication.[2]
Q2: How does resistance to this compound develop?
Resistance to this compound and its analogue, cidofovir (HPMPC), primarily arises from mutations within the viral DNA polymerase gene. These mutations can alter the enzyme's structure, reducing its affinity for HPMPApp and thus decreasing the drug's incorporation into the viral DNA.[3][4] For Human Cytomegalovirus (CMV), resistance mutations are commonly found in the UL54 gene, while for vaccinia virus, they are in the E9L gene.[4][5]
Q3: What is the difference between genotypic and phenotypic resistance testing?
Genotypic resistance testing involves sequencing the viral DNA polymerase gene to identify mutations known to confer resistance. This method is rapid and can be performed directly on clinical samples.[6] Phenotypic testing, such as the plaque reduction assay, measures the drug concentration required to inhibit viral replication in cell culture (e.g., the IC50 value).[5] While more time-consuming, phenotypic assays directly measure the impact of mutations on drug susceptibility.[7]
Q4: What is a plaque reduction assay?
A plaque reduction assay is a standard virological method used to quantify infectious virus particles and assess the antiviral activity of a compound.[8][9] A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the antiviral drug.[9] An overlay, typically a semi-solid medium, is then applied to restrict the spread of the virus to neighboring cells, leading to the formation of localized zones of cell death called plaques.[9] After a suitable incubation period, the plaques are stained and counted to determine the viral titer and the drug concentration that reduces the number of plaques by 50% (IC50).[8][9]
Troubleshooting Guides
Problem 1: High variability in plaque reduction assay results.
-
Possible Cause: Inconsistent cell monolayer confluency.
-
Solution: Ensure that cell monolayers are 90-100% confluent at the time of infection to ensure uniform viral spread and plaque formation.[8]
-
-
Possible Cause: Inaccurate viral titration.
-
Solution: Perform accurate serial dilutions of the viral stock to obtain a countable number of plaques in the control wells (typically 20-100 plaques per well).[9]
-
-
Possible Cause: Uneven overlay application.
-
Solution: Ensure the semi-solid overlay is applied evenly and at the correct temperature to prevent disruption of the cell monolayer and to ensure consistent drug distribution.
-
Problem 2: Discrepancy between genotypic and phenotypic results (e.g., known resistance mutation detected, but low IC50 value observed).
-
Possible Cause: Presence of a mixed viral population.
-
Solution: The genotypic assay may detect a resistant subpopulation that is not dominant enough to significantly alter the overall phenotypic susceptibility.[6][10] Consider using more sensitive sequencing methods like next-generation sequencing (NGS) to quantify the proportion of resistant variants.[11]
-
-
Possible Cause: The detected mutation has a low level of resistance.
-
Solution: Not all mutations in the DNA polymerase gene confer high-level resistance.[7] Consult literature and resistance databases to understand the typical fold-change in IC50 associated with the specific mutation.
-
-
Possible Cause: Compensatory mutations.
-
Solution: The presence of other mutations in the viral genome might compensate for the resistance mutation, restoring some level of drug susceptibility.
-
Problem 3: No plaques are forming in the control wells of a plaque reduction assay.
-
Possible Cause: Low viral titer or inactive virus.
-
Solution: Use a fresh, properly stored viral stock with a known titer. Re-titer the viral stock before performing the assay.
-
-
Possible Cause: Inappropriate cell line.
-
Solution: Confirm that the cell line used is susceptible to infection by the specific virus.
-
-
Possible Cause: Issues with the staining procedure.
-
Solution: Ensure that the fixing and staining solutions are prepared correctly and that the incubation times are appropriate to visualize the plaques.[9]
-
Quantitative Data
Table 1: In Vitro IC50 Values for this compound and Related Compounds Against Various Viruses
| Compound | Virus | Cell Line | IC50 (µM) |
| (S)-HPMPA | Vaccinia Virus | HFF | 30 |
| (S)-HPMPA | Cowpox Virus | HFF | 10 |
| (S)-HPMPA | Human Cytomegalovirus (HCMV) | HFF | 0.7 |
| (S)-HPMPA | Herpes Simplex Virus Type 1 (HSV-1) | HFF | 10 |
| (S)-HPMPC (Cidofovir) | Vaccinia Virus | HFF | 20 |
| (S)-HPMPC (Cidofovir) | Cowpox Virus | HFF | 5 |
| (S)-HPMPC (Cidofovir) | Human Cytomegalovirus (HCMV) | HFF | 0.3 |
| (S)-HPMPC (Cidofovir) | Herpes Simplex Virus Type 1 (HSV-1) | HFF | 9 |
Data extracted from literature.[12] IC50 values can vary depending on the specific viral strain and cell line used.
Experimental Protocols
Protocol 1: Plaque Reduction Assay
-
Cell Plating: Plate susceptible host cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[8]
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Dilution: Prepare serial dilutions of the virus stock to yield a countable number of plaques.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus dilutions in the presence of the various drug concentrations. Include a "no drug" control. Incubate for 1-2 hours to allow for viral adsorption.[9]
-
Overlay: Remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to each well. This restricts viral spread to adjacent cells.[9]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus, typically 3-14 days).
-
Staining: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[9]
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: Determine the drug concentration that reduces the number of plaques by 50% compared to the "no drug" control.
Protocol 2: Genotypic Resistance Testing (Sanger Sequencing of Viral DNA Polymerase)
-
Sample Preparation: Extract viral DNA from the sample (e.g., cell culture supernatant, plasma, or tissue).
-
PCR Amplification: Use a nested PCR approach with primers specific to the viral DNA polymerase gene (e.g., UL54 for CMV) to amplify the target region.[11]
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs. Gel electrophoresis can be used to verify the size of the amplicon.[11]
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR product as a template and appropriate sequencing primers.
-
Sequence Analysis: Analyze the resulting sequence data using software to identify any mutations by comparing it to a wild-type reference sequence.
Visualizations
References
- 1. Activity of 9-(S)-[3-Hydroxy-2-(Phosphonomethoxy)Propyl]Adenine against Schistosomiasis mansoni in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HIV-1 by Octadecyloxyethyl Esters of (S)-[3-Hydroxy-2-(Phosphonomethoxy)Propyl] Nucleosides and Evaluation of Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral DNA polymerase structures reveal mechanisms of antiviral drug resistance. | Broad Institute [broadinstitute.org]
- 4. Mutations Conferring Resistance to Viral DNA Polymerase Inhibitors in Camelpox Virus Give Different Drug-Susceptibility Profiles in Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 11. Sensitive HIV-1 DNA Pol Next-Generation Sequencing for the Characterisation of Archived Antiretroviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine-Based 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine and -adenine ((S)-HPMPC and (S)-HPMPA) Prodrugs: Synthesis, Stability, Antiviral Activity and in Vivo Transport Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of HPMPA and Cidofovir: An In-Depth Antiviral Analysis
A comprehensive guide for researchers on the antiviral activities of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) and Cidofovir, supported by experimental data and detailed methodologies.
Introduction: (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (this compound) and its cytosine analogue, Cidofovir (HPMPC), are potent acyclic nucleoside phosphonates with broad-spectrum activity against a variety of DNA viruses. Both compounds function as viral DNA polymerase inhibitors, though their relative efficacy can vary depending on the specific virus. This guide provides a detailed comparative analysis of their antiviral activity, supported by quantitative data from in vitro studies, to aid researchers in drug development and virological studies.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and Cidofovir is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Conversely, their toxicity to host cells is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
The following tables summarize the comparative antiviral activities of this compound and Cidofovir against various DNA viruses.
| Virus Family | Virus | Compound | EC50 (µM) | Cell Line | Reference |
| Poxviridae | Vaccinia Virus (WR Strain) | This compound | 18 | BSC40 | [1] |
| Cidofovir | 46 | BSC40 | [1] | ||
| Vaccinia Virus (Copenhagen Strain) | This compound | 0.7 µg/mL | Not Specified | [1] | |
| Cidofovir | 4 µg/mL | Not Specified | [1] | ||
| Herpesviridae | Varicella-Zoster Virus | This compound | 0.003-0.01 µM (1.8 ng/ml) | Human Embryonic Fibroblasts |
Note: Data is compiled from multiple sources and experimental conditions may vary.
The data consistently demonstrates that this compound exhibits greater potency against vaccinia virus compared to Cidofovir, requiring a lower concentration to achieve a 50% reduction in viral replication.[1]
Comparative Efficacy of Alkoxyalkyl Esters
To enhance oral bioavailability, alkoxyalkyl esters of this compound and Cidofovir have been developed. The following table compares the antiviral activity of these prodrugs against several orthopoxviruses.
| Virus | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Ectromelia Virus | HDP-HPMPA | 0.066 ± 0.014 | >100 | >1515 |
| HDP-Cidofovir | 0.125 ± 0.06 | >100 | >800 | |
| Cowpox Virus | HDP-HPMPA | 0.01 - 0.09 | >100 | Up to 5900 |
| HDP-Cidofovir | 0.1 - 0.5 | >100 | Up to 1800 | |
| Vaccinia Virus | HDP-HPMPA | 0.01 - 0.09 | >100 | Up to 5900 |
| HDP-Cidofovir | 0.1 - 0.5 | >100 | Up to 1800 |
Data for Hexadecyloxypropyl (HDP) esters.[2]
The trend of this compound derivatives being more potent than their Cidofovir counterparts is also observed with these lipid ester prodrugs. The this compound analogs consistently show lower EC50 values and higher selectivity indexes against the tested orthopoxviruses.[2]
Mechanism of Action
Both this compound and Cidofovir are acyclic nucleoside phosphonates. Their antiviral activity stems from their ability to act as competitive inhibitors and alternative substrates for viral DNA polymerase.
Figure 1. Mechanism of action of this compound and Cidofovir.
Upon entering the host cell, these compounds are phosphorylated by cellular enzymes to their active diphosphate metabolites, HPMPApp and Cidofovir-pp, respectively. These active forms then compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Incorporation of these analogs leads to the termination of DNA chain elongation, thereby halting viral replication. A key advantage of these compounds is that their initial phosphorylation is independent of viral enzymes, making them effective against certain virus strains that have developed resistance to other nucleoside analogs through mutations in viral thymidine kinase.
Experimental Protocols
Plaque Reduction Assay (for EC50 Determination)
This assay is the gold standard for determining the antiviral activity of a compound against cytopathic viruses.
Figure 2. Workflow for a Plaque Reduction Assay.
Methodology:
-
Cell Seeding: Host cells appropriate for the virus of interest are seeded into 24- or 48-well plates and incubated until a confluent monolayer is formed.
-
Virus Inoculation: The cell culture medium is removed, and the cell monolayer is inoculated with a standardized dilution of the virus, calculated to produce a countable number of plaques.
-
Drug Application: Following a viral adsorption period (typically 1-2 hours), the virus inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the test compounds (this compound and Cidofovir).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).
-
Plaque Visualization: The cells are then fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% crystal violet). Plaques, which are areas of dead or destroyed cells, appear as clear zones against a background of stained, viable cells.
-
Data Analysis: The number of plaques is counted for each drug concentration. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
MTT Assay (for CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxicity of a compound.
Figure 3. Workflow for an MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and, after attachment, are treated with serial dilutions of this compound and Cidofovir.
-
Incubation: The cells are incubated with the compounds for a duration typically matching the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined from the dose-response curve.
The available in vitro data indicates that this compound is a more potent antiviral agent than Cidofovir against several DNA viruses, particularly those belonging to the Poxviridae family. This is evidenced by its lower EC50 values in direct comparative studies. Both compounds share the same mechanism of action, inhibiting viral DNA polymerase, and their activity is independent of viral kinases. The development of alkoxyalkyl ester prodrugs has been shown to significantly enhance the in vitro potency of both molecules. For researchers in the field of antiviral drug development, this compound and its derivatives represent promising candidates for further investigation, potentially offering a therapeutic advantage over Cidofovir in certain viral infections. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel antiviral compounds.
References
- 1. Cidofovir and (S)-9-[3-Hydroxy-(2-Phosphonomethoxy)Propyl]Adenine Are Highly Effective Inhibitors of Vaccinia Virus DNA Polymerase When Incorporated into the Template Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS, METABOLIC STABILITY AND ANTIVIRAL EVALUATION OF VARIOUS ALKOXYALKYL ESTERS OF CIDOFOVIR AND (S)-[3-HYDROXY-2-(PHOSPHONOMETHOXY)PROPYL]ADENINE - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of HDP-HPMPA and ODE-HPMPA in vivo
This guide provides a detailed, data-driven comparison of the in vivo performance of two ether lipid ester prodrugs of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA): hexadecyloxypropyl-(S)-HPMPA (HDP-HPMPA) and octadecyloxyethyl-(S)-HPMPA (ODE-HPMPA). (S)-HPMPA is active in vitro against various viruses, including cowpox virus (CV) and vaccinia virus (VV), but it is not orally bioavailable.[1][2] The HDP and ODE ether lipid esters were developed to enhance oral bioavailability and in vitro activity.[1][2]
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy and experimental protocols for these two promising antiviral compounds.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of orally administered HDP-(S)-HPMPA and ODE-(S)-HPMPA against lethal cowpox and vaccinia virus infections in mice.
Table 1: Efficacy of Oral HDP-(S)-HPMPA Against Vaccinia Virus (VV) Infection in Mice
| Dose (mg/kg/day) | Treatment Initiation (hours post-infection) | Percent Mortality | Statistical Significance (P-value) |
| 30 | 24 | 0% | < 0.01 |
| 30 | 48 | 0% | < 0.01 |
| 30 | 72 | 25% | < 0.01 |
| 10 | 24 | 0% | < 0.01 |
| 10 | 48 | 12.5% | < 0.01 |
| 10 | 72 | 25% | < 0.01 |
| 3 | 24 | 50% | Not Significant |
| 3 | 48 | 75% | Not Significant |
| 3 | 72 | 100% | Not Significant |
| Vehicle Control | 24, 48, or 72 | 87.5 - 100% | - |
Data extracted from a study where treatment was administered by oral gavage once daily for 5 consecutive days.[1]
Table 2: Efficacy of Oral ODE-(S)-HPMPA Against Vaccinia Virus (VV) Infection in Mice
| Dose (mg/kg/day) | Treatment Initiation (hours post-infection) | Percent Mortality | Statistical Significance (P-value) |
| 30 | 24 | 0% | < 0.01 |
| 30 | 48 | 0% | < 0.01 |
| 30 | 72 | 0% | Not Demonstrated |
| 10 | 24 | 0% | < 0.01 |
| 10 | 48 | 0% | < 0.01 |
| 10 | 72 | 12.5% | Not Demonstrated |
| 3 | 24 | 0% | < 0.01 |
| 3 | 48 | 25% | < 0.01 |
| 3 | 72 | 50% | Not Demonstrated* |
| Vehicle Control | 24, 48, or 72 | 67 - 100% | - |
A significant effect could not be demonstrated at 72 hours post-infection due to a lower-than-expected mortality rate in the control group.[1] Data extracted from a study where treatment was administered by oral gavage once daily for 5 consecutive days.[1]
Table 3: Comparative Efficacy Against Cowpox Virus (CV) Infection in Mice
| Compound | Dose (mg/kg/day) | Treatment Initiation (hours post-infection) | Outcome | Statistical Significance (P-value) |
| HDP-(S)-HPMPA | 30 | Up to 72 | Highly effective at preventing mortality | < 0.001 |
| ODE-(S)-HPMPA | 30 | Up to 72 | Highly effective at preventing mortality | < 0.001 |
Both compounds demonstrated high efficacy in preventing mortality from cowpox virus at a 30 mg/kg dose, even when treatment was delayed.[1][2]
Experimental Protocols
The following methodologies were employed in the key in vivo experiments comparing HDP-HPMPA and ODE-HPMPA.
In Vivo Efficacy Against Orthopoxvirus Infections
-
Animal Model: Female Swiss Webster mice, weighing approximately 25 g each.[1]
-
Virus Inoculation: Mice were infected with cowpox virus (CV) or vaccinia virus (VV).[1][2]
-
Drug Preparation and Administration: HDP-(S)-HPMPA and ODE-(S)-HPMPA were dissolved in deionized water.[1] The compounds were administered once daily by oral gavage at doses of 3, 10, or 30 mg/kg for 5 consecutive days.[1][2]
-
Treatment Groups: Treatment was initiated at 24, 48, or 72 hours after viral inoculation.[1][2] A vehicle-treated group served as the control. Cidofovir (CDV) administered intraperitoneally was used as a positive control in some experiments.[1]
-
Efficacy Endpoint: The primary endpoint was the prevention of mortality.[1][2] Virus replication in various organs (liver, spleen, kidney, and lung) was also assessed.[1][2]
Pharmacokinetic Studies
-
Animal Model: Nonfasted female Swiss Webster mice (approx. 25 g).[1]
-
Drug Administration: A single 10 mg/kg dose of radiolabeled HDP-(S)-[8-14C]-HPMPA was administered by oral gavage or intraperitoneal (i.p.) injection.[1]
-
Sample Collection: Blood was collected at 1, 3, 6, 12, and 24 hours post-administration.[1]
-
Analysis: The concentration of the drug and its metabolites in the plasma was determined by liquid scintillation counting.[1]
Visualizations
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for the in vivo studies and the proposed mechanism of action for the antiviral activity of HDP-HPMPA and ODE-HPMPA.
Conclusion
Both HDP-(S)-HPMPA and ODE-(S)-HPMPA demonstrate significant oral efficacy against lethal cowpox and vaccinia virus infections in mice.[1][2] At a dose of 30 mg/kg, both compounds were highly effective at preventing mortality, even when treatment was initiated up to 72 hours post-infection for cowpox virus and up to 48 or 72 hours for vaccinia virus for ODE-(S)-HPMPA and HDP-(S)-HPMPA, respectively.[1][2] The protective effect was associated with a significant reduction in virus replication in the liver, spleen, and kidney.[1][2] These findings underscore the potential of HDP-(S)-HPMPA and ODE-(S)-HPMPA as orally bioavailable treatments for human orthopoxvirus infections.[1][2] Further studies are warranted to continue evaluating the potential of these compounds.[1]
References
- 1. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of oral treatment with hexadecyloxypropyl-[(S)-9-(3-hydroxy-2- phosphonylmethoxypropyl)adenine] [(S)-HPMPA] or octadecyloxyethyl-(S)-HPMPA on cowpox or vaccinia virus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of Novel HPMPA Derivatives
This guide provides a comparative analysis of the in vitro antiviral activity of newly synthesized (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA) derivatives. The performance of these novel compounds is compared against the parent compound, (S)-HPMPA, and the structurally related, clinically approved antiviral drug, cidofovir ((S)-HPMPC). This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound derivatives is significantly influenced by chemical modifications, primarily through the addition of alkoxyalkyl ester side chains. These modifications are designed to enhance cellular uptake and oral bioavailability. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of various this compound derivatives against a range of DNA viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also presented to indicate the compound's therapeutic window. A higher SI value suggests a more favorable safety profile.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| (S)-HPMPA | Human Cytomegalovirus (HCMV) | - | 1.4[1] | >100 | >71 |
| Vaccinia Virus (VV) | - | 2.7-4.0[1] | >100 | >25-37 | |
| Cowpox Virus (CV) | - | 2.7-4.0[1] | >100 | >25-37 | |
| Oleyloxyethyl-(S)-HPMPA | Human Cytomegalovirus (HCMV) | - | 0.003[1] | - | - |
| Octadecyloxyethyl-(S)-HPMPA | Vaccinia Virus (VV) | - | 0.01-0.02[1] | - | - |
| Cowpox Virus (CV) | - | 0.01-0.02[1] | - | - | |
| HDP-(S)-HPMPA | Human Immunodeficiency Virus (HIV-1) | MT-2 | 0.007 | 1 | 143[2] |
| ODE-(S)-HPMPA | Human Immunodeficiency Virus (HIV-1) | MT-2 | 0.0004 | 0.03 | 75[2] |
| Cidofovir ((S)-HPMPC) | Vaccinia Virus (VV) | - | 12-46 | - | - |
| Cowpox Virus (CV) | - | 12-46 | - | - | |
| Variola Virus | - | - | - | - | |
| HDP-CDV | Vaccinia Virus (VV) | - | 0.003-0.9 | - | - |
| Cowpox Virus (CV) | - | 0.003-0.9 | - | - | |
| Variola Virus | - | 0.10 | - | - | |
| ODE-CDV | Vaccinia Virus (VV) | - | 0.003-0.9 | - | - |
| Cowpox Virus (CV) | - | 0.003-0.9 | - | - | |
| Variola Virus | - | 0.03 | - | - |
HDP: Hexadecyloxypropyl, ODE: Octadecyloxyethyl. Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The validation of antiviral activity and cytotoxicity of the synthesized compounds involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay
This assay is crucial to determine the concentration of the compound that is toxic to the host cells, which is necessary to distinguish between true antiviral activity and non-specific cell killing.
-
Principle: The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces the viability of uninfected cells by 50%.[3] Various methods can be employed, such as the MTT or MTS assay, which measure the metabolic activity of viable cells.
-
Protocol (MTS Assay Example):
-
Cell Seeding: Host cells (e.g., Vero, MT-2) are seeded into 96-well plates at a predetermined density and incubated to allow for cell attachment and growth.
-
Compound Addition: A serial dilution of the test compound is prepared and added to the wells containing the uninfected cells. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for a short period (1-4 hours) to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells. The absorbance is then measured using a plate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated controls. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
-
Antiviral Activity Assays
These assays are designed to measure the ability of a compound to inhibit viral replication.
-
Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.[5][6] The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[7]
-
Protocol:
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the test compound.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells.
-
Adsorption: The plates are incubated to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.
-
-
Principle: This assay is used for viruses that cause a visible cytopathic effect (CPE), such as cell rounding, detachment, and lysis. The EC50 is the concentration of the compound that inhibits the viral CPE by 50%.
-
Protocol:
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Infection and Treatment: The cells are infected with the virus in the presence of serial dilutions of the test compound.
-
Incubation: The plates are incubated until CPE is observed in the virus control wells.
-
CPE Observation: The extent of CPE in each well is observed microscopically and scored. Alternatively, cell viability can be quantified using assays like MTS.
-
Data Analysis: The EC50 is calculated based on the concentration of the compound that results in a 50% reduction of the observed CPE.
-
Viral Load Quantification by Quantitative PCR (qPCR)
-
Principle: This method quantifies the amount of viral nucleic acid (DNA or RNA) in a sample, providing a direct measure of viral replication.[8][9]
-
Protocol:
-
Sample Collection: Supernatants or cell lysates from infected and treated cultures are collected.
-
Nucleic Acid Extraction: Viral DNA or RNA is extracted from the samples.
-
qPCR Reaction: A qPCR reaction is set up using primers and probes specific to a viral gene. The reaction is run on a real-time PCR instrument.
-
Data Analysis: The amount of viral nucleic acid is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations. A reduction in viral copy number in treated samples compared to untreated controls indicates antiviral activity.[10]
-
Visualizations
Experimental Workflow for Antiviral Activity Screening
The following diagram illustrates a typical workflow for screening and validating the antiviral activity of newly synthesized compounds.
Caption: General experimental workflow for validating antiviral compounds.
Mechanism of Action: Inhibition of Viral DNA Synthesis
This compound and its derivatives act as nucleotide analogues, targeting the viral DNA polymerase, a key enzyme in the replication of DNA viruses. The following diagram illustrates this mechanism of action.
Caption: Inhibition of viral DNA polymerase by this compound derivatives.
References
- 1. pnas.org [pnas.org]
- 2. Alkoxyalkyl Esters of (S)-9-[3-Hydroxy-2-(Phosphonomethoxy)Propyl]Adenine Are Potent Inhibitors of the Replication of Wild-Type and Drug-Resistant Human Immunodeficiency Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chimerix.com [chimerix.com]
- 6. Inhibition of HIV-1 by Octadecyloxyethyl Esters of (S)-[3-Hydroxy-2-(Phosphonomethoxy)Propyl] Nucleosides and Evaluation of Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
A Comparative Analysis of the Cytotoxicity Profiles of HPMPA and its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA) is a potent broad-spectrum antiviral agent. However, its clinical utility is hampered by low oral bioavailability due to the presence of a negatively charged phosphonate group at physiological pH. To overcome this limitation, various prodrug strategies have been developed to mask this charge, enhancing lipophilicity and facilitating cell membrane permeability. This guide provides a comparative overview of the in vitro cytotoxicity profiles of this compound and several of its key prodrugs, supported by experimental data and detailed methodologies.
Cytotoxicity Data Summary
The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound and its prodrugs from various in vitro studies. A higher CC50 value indicates lower cytotoxicity.
| Compound | Prodrug Type | Cell Line | CC50 (µM) | Reference |
| This compound | Parent Drug | MT-2 | >1000 | [1] |
| HEL | >100 | [2] | ||
| KB | >100 | [3] | ||
| HFF | >100 | [3] | ||
| HDP-(S)-HPMPA | Alkoxyalkyl Ester | MT-2 | 1000 | [1] |
| ODE-(S)-HPMPA | Alkoxyalkyl Ester | MT-2 | 3 | [1] |
| (S)-Phe-cthis compound | Amidate | HEL | >100 | [2] |
| (S)-Ile-cthis compound | Amidate | HEL | >20 | [2] |
| (S)-cthis compound diamyl aspartate | Amidate | HEL | >100 | [2] |
| Tyrosine-based Prodrugs (general) | Amino Acid Ester | KB, HFF | No cytotoxicity observed at ≤ 100 µM | [3][4] |
Note: CC50 values can vary depending on the cell line, assay method, and incubation time. Direct comparison between different studies should be made with caution.
Key Observations
-
Parent Drug (this compound): Generally exhibits low cytotoxicity across various cell lines, with CC50 values often exceeding the highest tested concentrations.[1][2][3]
-
Alkoxyalkyl Ester Prodrugs (HDP- and ODE-(S)-HPMPA): These prodrugs show variable cytotoxicity. While HDP-(S)-HPMPA maintains a high CC50 value, ODE-(S)-HPMPA is significantly more cytotoxic.[1] This increased cytotoxicity is a trade-off for enhanced antiviral activity.
-
Amidate Prodrugs: The tested amidate prodrugs of cyclic this compound (cthis compound) generally display low cytotoxicity in HEL cells, with CC50 values often greater than 100 µM.[2]
-
Tyrosine-based Prodrugs: These prodrugs of cyclic this compound did not show any significant cytotoxicity in KB or HFF cells at concentrations up to 100 µM.[3][4]
Experimental Protocols
The cytotoxicity data presented above were primarily generated using the MTT assay and Propidium Iodide (PI) staining with flow cytometry.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4][5]
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (this compound and its prodrugs) for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to identify and quantify dead cells.
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can, however, enter dead cells with compromised membrane integrity and bind to DNA, emitting a red fluorescence.
Detailed Protocol:
-
Cell Preparation: Harvest both adherent and suspension cells after treatment with the test compounds.
-
Cell Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any residual medium.
-
PI Staining: Resuspend the cell pellet in a staining buffer containing a low concentration of PI (e.g., 1-5 µg/mL).[6]
-
Incubation: Incubate the cells on ice and in the dark for 15-30 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission in the red channel (typically >600 nm).[8]
-
Data Analysis: The percentage of dead cells is determined by quantifying the population of PI-positive cells. The CC50 can be determined by plotting the percentage of dead cells against the compound concentration.
Mechanism of Action and Cytotoxicity Pathway
The antiviral activity and, to some extent, the cytotoxicity of this compound and its prodrugs stem from the inhibition of DNA synthesis. The following diagrams illustrate the intracellular activation pathway and the general workflow of a cytotoxicity assay.
Caption: Intracellular activation pathway of this compound prodrugs.
The above diagram illustrates the conversion of an this compound prodrug to its active diphosphate metabolite (HPMPApp) within the cell.[9] This active form then competes with the natural substrate dATP, leading to the inhibition of viral DNA polymerase and subsequent blockage of viral DNA synthesis.
Caption: General workflow for an in vitro cytotoxicity assay.
This workflow outlines the key steps involved in determining the cytotoxic potential of a compound in a laboratory setting.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Amidate Prodrugs of Cyclic 9-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine with Potent Anti-Herpesvirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchhub.com [researchhub.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: HPMPA Demonstrates Potent Activity Against Drug-Resistant Viral Strains
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro comparison reveals that (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA), an acyclic nucleoside phosphonate, exhibits significant antiviral activity against a panel of wild-type and drug-resistant viral strains. The data, compiled from multiple independent studies, underscores the potential of this compound as a broad-spectrum antiviral agent, particularly in cases where resistance to conventional therapies has emerged.
This compound, the parent compound of the approved drug adefovir dipivoxil, has demonstrated a robust inhibitory effect on the replication of various DNA viruses. This guide provides a detailed comparison of its in vitro efficacy against key viral pathogens, including herpesviruses and poxviruses, with a focus on strains harboring mutations that confer resistance to standard antiviral drugs.
Potency Against Wild-Type and Resistant Viruses
The antiviral activity of this compound is most potent against poxviruses. For instance, in vitro studies with alkoxyalkyl esters of this compound have shown 50% effective concentration (EC50) values in the sub-micromolar range against cowpox and vaccinia viruses. One study found that HDP-HPMPA, an alkoxyalkyl ester of this compound, had an EC50 of 0.066 ± 0.014 μM against vaccinia virus, while another analog, 15M-HDE-HPMPA, was even more potent with an EC50 of 0.010 ± 0.006 μM[1].
Crucially, the lipid esters of the closely related cidofovir (HPMPC) have demonstrated activity against viral isolates that are resistant to cidofovir itself, as well as ganciclovir and foscarnet[2]. This suggests that this compound and its derivatives may circumvent common resistance mechanisms that affect other DNA polymerase inhibitors.
While specific EC50 values for this compound against a wide array of drug-resistant herpesvirus strains are not extensively compiled in single studies, the available data indicates a promising profile. Ganciclovir resistance in cytomegalovirus (CMV) is often associated with mutations in the UL97 phosphotransferase and the UL54 DNA polymerase genes[3][4][5]. As this compound does not require activation by the viral UL97 kinase, it is expected to retain activity against UL97 mutants that confer ganciclovir resistance. High-level ganciclovir resistance, which often involves mutations in both UL97 and UL54 genes, can also lead to cross-resistance with cidofovir[4]. Further head-to-head comparative studies are warranted to fully elucidate the activity of this compound against these dual-mutant strains.
Data Summary
Table 1: In Vitro Antiviral Activity of this compound Analogs against Poxviruses
| Compound | Virus | Cell Line | EC50 (µM) |
| HDP-HPMPA | Vaccinia Virus | 0.066 ± 0.014[1] | |
| 15M-HDE-HPMPA | Vaccinia Virus | 0.010 ± 0.006[1] | |
| HDP-HPMPA | Cowpox Virus | Data not specified | |
| 15M-HDE-HPMPA | Cowpox Virus | Data not specified |
EC50 values for this compound analogs against cowpox virus were reported to be in the range of 0.01 to 0.09 µM[1]. Specific values for each analog were not provided in the source.
Mechanism of Action
This compound exerts its antiviral effect by targeting the viral DNA polymerase. As a nucleotide analog, it undergoes intracellular phosphorylation to its active diphosphate metabolite, HPMPApp. This active form then competes with the natural substrate, dATP, for incorporation into the growing viral DNA chain. The incorporation of HPMPApp into the viral DNA leads to chain termination, thus halting viral replication[6][7]. This mechanism is independent of viral thymidine kinase, an enzyme often implicated in resistance to other nucleoside analogs like acyclovir.
Caption: Mechanism of action of this compound.
Experimental Protocols
The in vitro antiviral activity of this compound and its analogs is typically evaluated using plaque reduction assays or cytopathic effect (CPE) reduction assays.
Plaque Reduction Assay
This assay is considered the gold standard for determining the antiviral efficacy of a compound.
-
Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., Vero cells for herpesviruses) are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of virus, typically calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Addition: Following a viral adsorption period (e.g., 1-2 hours), the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that allows for plaque formation (e.g., 3-7 days), which varies depending on the virus.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
EC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is calculated as the EC50 value.
Caption: Workflow for a plaque reduction assay.
Cytopathic Effect (CPE) Reduction Assay
This assay is often used for higher-throughput screening of antiviral compounds.
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Compound and Virus Addition: Serial dilutions of the test compound are added to the wells, followed by a standardized amount of virus that causes a visible cytopathic effect.
-
Incubation: The plates are incubated until CPE is evident in the virus control wells (typically 3-7 days).
-
CPE Assessment: The extent of CPE in each well is observed microscopically or quantified using a cell viability assay (e.g., MTT or neutral red uptake).
-
EC50 Determination: The concentration of the compound that inhibits CPE by 50% compared to the virus control is calculated as the EC50 value.
Conclusion
The available in vitro data strongly support the potent and broad-spectrum antiviral activity of this compound. Its efficacy against viral strains resistant to other DNA polymerase inhibitors highlights its potential as a valuable therapeutic option. Further clinical investigations are warranted to fully assess its therapeutic utility in the management of drug-resistant viral infections.
References
- 1. SYNTHESIS, METABOLIC STABILITY AND ANTIVIRAL EVALUATION OF VARIOUS ALKOXYALKYL ESTERS OF CIDOFOVIR AND (S)-[3-HYDROXY-2-(PHOSPHONOMETHOXY)PROPYL]ADENINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganciclovir resistance mutations in UL97 and UL54 genes of Human cytomegalovirus isolates resistant to ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-level resistance of cytomegalovirus to ganciclovir is associated with alterations in both the UL97 and DNA polymerase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incidence of Ganciclovir Resistance in CMV-positive Renal Transplant Recipients and its Association with UL97 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of adenovirus DNA replication by the acyclic nucleoside triphosphate analogue (S)-HPMPApp: influence of the adenovirus DNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HPMPA (Cidofovir): A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of (S)-1-(3-hydroxy-2-phosphononylmethoxy)propyl]cytosine (HPMPA), an antiviral agent commonly known as Cidofovir, are critical for ensuring the safety of laboratory personnel and the environment. As a cytotoxic and hazardous drug, this compound waste must be managed with stringent protocols, adhering to regulations set forth by the Environmental Protection Agency (EPA) and guidelines from the National Institute for Occupational Safety and Health (NIOSH) and United States Pharmacopeia (USP) <800>.
For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for this compound is not just a matter of compliance but a fundamental aspect of laboratory safety. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, including quantitative data on its degradation and a visual workflow to ensure clarity and adherence to best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and any contaminated materials with appropriate personal protective equipment (PPE). This includes, but is not limited to, double gloving with chemotherapy-rated gloves, wearing a disposable gown, and using eye and face protection. All handling of this compound should be performed in a designated biological safety cabinet (BSC) to minimize the risk of aerosol exposure.
Waste Segregation and Containment: The First Step in Safe Disposal
Proper segregation of this compound waste is the foundation of a safe disposal plan. All materials that have come into contact with this compound, including unused or expired drug vials, contaminated PPE, labware (e.g., pipette tips, tubes), and cleaning materials, must be treated as hazardous cytotoxic waste.
These materials should be placed in clearly labeled, leak-proof, and puncture-resistant containers. These containers are typically color-coded, often purple or yellow, to distinguish them from other waste streams. The containers must be sealed before removal from the laboratory to prevent any leakage or exposure during transport.
Disposal Procedures: Incineration and Chemical Degradation
The recommended and most effective method for the final disposal of this compound waste is high-temperature incineration . This process ensures the complete destruction of the cytotoxic compound. The incineration should be carried out at a licensed hazardous waste facility equipped to handle cytotoxic materials. While specific temperatures can vary depending on the incinerator and local regulations, a general range for the incineration of cytotoxic and halogenated organic compounds is between 850°C and 1200°C to ensure complete destruction.
Quantitative Data on this compound Degradation
Studies have been conducted to evaluate the chemical stability and degradation of Cidofovir under various conditions. The following table summarizes the percentage of degradation observed under specific chemical treatments.
| Treatment Condition | Concentration | Duration | Temperature | Degradation (%) | Primary Degradation Product |
| Acid Degradation | 1N HCl | Not Specified | Not Specified | 14.6% | 1-[(S)-3-hydroxy-2-phosphono-methoxy]propyluracil |
| Alkali Degradation | 1N NaOH | Not Specified | Not Specified | 14.9% | Not Specified |
| Peroxide Degradation | Not Specified | Not Specified | Not Specified | 15.2% | Not Specified |
| Thermal Degradation | Not Specified | Not Specified | > 70°C | Degradation occurs | 1-[(S)-3-hydroxy-2-phosphono-methoxy]propyluracil |
Note: The data presented is based on available research and should be used for informational purposes. Specific protocols for chemical neutralization of bulk this compound for disposal are not widely established and should be approached with caution and appropriate risk assessment.
Experimental Protocol for Spill Decontamination
In the event of an this compound spill, immediate and thorough decontamination is critical. The following is a general protocol for cleaning up a small spill within a biological safety cabinet:
-
Ensure Personal Protective Equipment (PPE): Wear appropriate PPE, including a disposable gown, double gloves, and eye protection.
-
Contain the Spill: Cover the spill with absorbent pads to prevent it from spreading.
-
Decontaminate: Carefully apply a freshly prepared 10% bleach solution (sodium hypochlorite) to the absorbent pads and the surrounding contaminated area.
-
Contact Time: Allow a contact time of at least 15-20 minutes to ensure inactivation of the drug.
-
Clean the Area: Wipe the area clean with fresh absorbent pads soaked in the bleach solution, working from the outer edge of the spill towards the center.
-
Rinse: Wipe the area with sterile water to remove any residual bleach, which can be corrosive.
-
Dispose of Waste: All materials used for cleanup, including absorbent pads and gloves, must be disposed of as hazardous cytotoxic waste.
Regulatory Compliance: RCRA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific waste codes. While Cidofovir (this compound) is not specifically listed as a P- or U-listed hazardous waste by the EPA, it may be classified as a characteristic hazardous waste depending on its formulation (e.g., if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity). However, as a cytotoxic drug, it is broadly regulated as hazardous waste. It is the responsibility of the waste generator to make a proper hazardous waste determination. Given its cytotoxic nature, it is best practice to manage all this compound waste as hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance guide to the proper disposal procedures for this compound, the following workflow diagram has been created using the DOT language.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the risks associated with this potent cytotoxic agent. Continuous training and adherence to institutional and regulatory guidelines are paramount for maintaining a safe laboratory environment.
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling HPMPA (Cidofovir)
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (S)-9-(3-Hydroxy-2-phosphonylmethoxy)propyl]adenine (HPMPA), commonly known as Cidofovir. All personnel must adhere to these procedures to mitigate risks associated with this potent antiviral agent.
Cidofovir is recognized for its mutagenic, carcinogenic, and teratogenic properties, demanding stringent safety measures.[1] The following guidelines are designed to equip researchers, scientists, and drug development professionals with the necessary information to maintain a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
Due to the hazardous nature of Cidofovir, the following personal protective equipment is mandatory for all personnel involved in its preparation, administration, and disposal.
| PPE Component | Specification | Rationale |
| Gloves | Surgical gloves | To prevent skin contact with the mutagenic compound.[1][2] |
| Gown | Closed front surgical-type gown with knit cuffs | Provides a barrier against accidental splashes and contamination of personal clothing.[1][2] |
| Eye Protection | Safety glasses | To protect the eyes from splashes or aerosols.[2] |
| Respiratory Protection | Not specified for routine handling in a safety cabinet | Preparation should occur in a controlled environment to minimize inhalation risk. |
Operational Plan: Safe Handling of Cidofovir
All handling of Cidofovir must be conducted within a Class II laminar flow biological safety cabinet to ensure containment and operator protection.[1][2]
Preparation and Dilution Protocol:
-
Assemble Materials: Gather all necessary equipment, including the Cidofovir vial, 100 mL of 0.9% (normal) saline for dilution, sterile syringes, and needles.
-
Don PPE: Before entering the biological safety cabinet, ensure all mandatory PPE is worn correctly.
-
Aseptic Withdrawal: Using a sterile syringe, aseptically withdraw the prescribed volume of Cidofovir from the vial.
-
Dilution: Transfer the withdrawn Cidofovir into an infusion bag containing 100 mL of 0.9% (normal) saline.
-
Thorough Mixing: Gently agitate the infusion bag to ensure the solution is well-mixed.
-
Labeling: Clearly label the infusion bag with the contents, concentration, date, and time of preparation.
Emergency Procedures: Exposure and Spill Management
Immediate action is critical in the event of accidental exposure or spillage.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area thoroughly with water.[1][2] |
| Eye Contact | Flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
In the case of a spill, contain the area and follow established laboratory protocols for cleaning up hazardous chemical spills.
Disposal Plan: Waste Management
All materials that have come into contact with Cidofovir, including vials, syringes, needles, gloves, and gowns, are considered hazardous waste.
Disposal Protocol:
-
Segregation: Place all contaminated materials in a leak-proof, puncture-proof container specifically designated for hazardous waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents.
-
Incineration: The recommended method of disposal for Cidofovir-contaminated waste is high-temperature incineration.[4][5] Arrange for disposal through a licensed hazardous waste management company.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound (Cidofovir).
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
